(S)-Propafenone
説明
Structure
3D Structure
特性
IUPAC Name |
1-[2-[(2S)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107381-32-8 | |
| Record name | Propafenone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Propafenone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15410 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PROPAFENONE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0BQN4E2YT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(S)-Propafenone's intricate dance within cardiac cells: A technical guide to its mechanism of action
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanism of (S)-Propafenone in Cardiac Cells.
This compound, an active enantiomer of the Class IC antiarrhythmic drug propafenone (B51707), exerts its therapeutic effects through a complex interplay with various ion channels and receptors within cardiac myocytes. This guide provides a detailed examination of its primary mechanisms of action, supported by quantitative data, experimental methodologies, and visual representations of the involved signaling pathways.
Primary Mechanism of Action: Sodium Channel Blockade
The principal antiarrhythmic effect of this compound is its potent blockade of the fast inward sodium current (INa) in cardiomyocytes, mediated by the Nav1.5 channel.[1] This action reduces the maximum rate of depolarization (Vmax) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.[2][3] This effect is particularly crucial in the management of tachyarrhythmias by interrupting re-entrant circuits. The blockade of sodium channels by propafenone is both use- and state-dependent, exhibiting higher affinity for channels in the open and inactivated states, which is characteristic of its efficacy in suppressing rapid heart rates.[4][5]
Stereoselective Beta-Adrenergic Blockade
A key feature distinguishing the enantiomers of propafenone is the more potent beta-adrenergic blocking activity of the (S)-isomer.[6][7][8] this compound acts as a non-selective antagonist at β1- and β2-adrenergic receptors, with a significantly higher affinity than its (R)-counterpart.[9] This beta-blocking action contributes to its antiarrhythmic effect by attenuating the pro-arrhythmic consequences of sympathetic stimulation on the heart, such as increased heart rate and contractility.[10]
Modulation of Potassium and Calcium Channels
In addition to its primary targets, this compound also modulates the function of several potassium channels, contributing to its overall electrophysiological profile. It has been shown to inhibit the delayed rectifier potassium current (IK), the transient outward current (Ito), and the inward rectifier current (IK1).[11] The blockade of the rapid component of the delayed rectifier current (IKr), carried by hERG channels, can contribute to a prolongation of the action potential duration.[12][13] Furthermore, propafenone exhibits weak calcium channel blocking activity at higher concentrations, which may play a minor role in its clinical effects.[14][15]
Quantitative Data on this compound's Cardiac Effects
The following tables summarize the quantitative data on the effects of this compound and racemic propafenone on various cardiac ion channels and electrophysiological parameters.
| Ion Channel | Drug | IC50 / Ki (µM) | Preparation | Reference |
| hERG (IKr) | Racemic Propafenone | 13-15 | Xenopus laevis oocytes | [12] |
| hERG (IKr) | Racemic Propafenone | 0.39 | HEK-hERG cells | [16] |
| Kv1.4 (Ito-like) | Racemic Propafenone | 121 | Xenopus laevis oocytes | [17] |
| IK (delayed rectifier) | Racemic Propafenone | 0.76 | Rabbit atrial myocytes | [11] |
| Ito (transient outward) | Racemic Propafenone | 5.91 | Rabbit atrial myocytes | [11] |
| IK1 (inward rectifier) | Racemic Propafenone | 7.10 | Rabbit atrial myocytes | [11] |
| IK(ATP) (atrial) | Racemic Propafenone | 1.26 | Rabbit atrial myocytes | [14] |
| IK(ATP) (ventricular) | Racemic Propafenone | 4.94 | Rabbit ventricular myocytes | [14] |
| Voltage-gated K+ channels (Kv) | Racemic Propafenone | 5.04 | Rabbit coronary arterial smooth muscle cells | [18] |
| L-type Ca2+ channels | Racemic Propafenone | 2.5 | Rat aorta | [19] |
| β1-adrenergic receptor | (-)-Propafenone | 0.032 (Ki) | Rat cerebral cortex | [9] |
| β2-adrenergic receptor | (-)-Propafenone | 0.077 (Ki) | Rat cerebellum | [9] |
| β-adrenergic receptor | Racemic Propafenone | 0.111 (EC50) | Human left ventricular membranes | [20] |
| Electrophysiological Parameter | Drug | Effect | Experimental Model | Reference |
| QRS Duration | This compound | Prolongation | Humans | [6] |
| QRS Duration | Racemic Propafenone | 22-24% prolongation | Humans | [21] |
| PR Interval | Racemic Propafenone | Prolongation | Humans | [2] |
| Heart Rate (exercise-induced) | This compound | Reduction | Humans | [6] |
| Heart Rate (exercise-induced) | Racemic Propafenone | -6% | Humans | [10] |
| Systolic Blood Pressure (exercise-induced) | Racemic Propafenone | -6% | Humans | [10] |
Experimental Protocols
Whole-Cell Patch-Clamp Recording of Cardiac Ion Currents
Objective: To measure the effect of this compound on specific ion currents (e.g., INa, IKr, IKs) in isolated cardiomyocytes.
Methodology:
-
Cell Isolation: Cardiomyocytes are enzymatically isolated from cardiac tissue (e.g., human, rabbit, guinea pig).
-
Pipette Preparation: Borosilicate glass micropipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution appropriate for the specific current being measured.
-
Seal Formation: A high-resistance "giga-seal" (>1 GΩ) is formed between the micropipette tip and the cell membrane.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured by gentle suction, allowing electrical access to the cell's interior.
-
Voltage-Clamp Protocol: A specific voltage protocol is applied to the cell to isolate and measure the current of interest. For example, to measure INa, the cell is held at a negative holding potential (e.g., -100 mV) and then depolarized to various test potentials. To isolate IKr and IKs, specific voltage steps and pharmacological blockers are used.[22][23]
-
Drug Application: this compound is applied to the cell via the extracellular solution at various concentrations.
-
Data Acquisition and Analysis: The resulting currents are recorded and analyzed to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence. IC50 values are calculated by fitting the concentration-response data to the Hill equation.
Radioligand Binding Assay for Beta-Adrenergic Receptors
Objective: To determine the binding affinity of this compound for β1- and β2-adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from tissues or cultured cells.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) that binds to the beta-adrenergic receptors and varying concentrations of unlabeled this compound.[24]
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The data is used to generate a competition binding curve, from which the Ki (inhibitory constant) of this compound can be calculated, representing its binding affinity.
Visualizing the Mechanisms of Action
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Efficacy of oral propafenone in chronic ventricular arrhythmias: a placebo controlled cross-over exercise study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Block of sodium currents by antiarrhythmic agents: analysis of the electrophysiologic effects of propafenone in heart muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Propafenone shows class Ic and class II antiarrhythmic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium channel blocking properties of propafenone in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Blocking effects of the antiarrhythmic drug propafenone on the HERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Propafenone blocks ATP-sensitive K+ channels in rabbit atrial and ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of propafenone on pacing-induced ventricular fibrillation and intracellular calcium in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Regulation of Antiarrhythmic Drug Propafenone Effects on the C-type KV1.4 Potassium Channel by PHo and K+ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of voltage-dependent K+ current in rabbit coronary arterial smooth muscle cells by the class Ic antiarrhythmic drug propafenone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Effects of propafenone on 45Ca movements and contractile responses in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jag.journalagent.com [jag.journalagent.com]
- 22. Separation of the components of the delayed rectifier potassium current using selective blockers of IKr and IKs in guinea-pig isolated ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Enantiomers of Propafenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propafenone (B51707), a Class 1C antiarrhythmic agent, is a chiral drug administered clinically as a racemic mixture of its (S)- and (R)-enantiomers. These enantiomers exhibit significant differences in their pharmacological and pharmacokinetic profiles. While both enantiomers are equipotent in blocking the fast inward sodium channels, the primary antiarrhythmic mechanism, their effects on other channels and receptors, as well as their metabolic pathways, are stereoselective. This guide provides a comprehensive overview of the stereochemistry of propafenone, detailing the distinct properties of its enantiomers, the experimental methodologies used to characterize them, and the signaling pathways they modulate.
Stereochemistry of Propafenone
Propafenone possesses a single chiral center, resulting in two enantiomers: (S)-propafenone and (R)-propafenone. The spatial arrangement of the substituents around this chiral carbon dictates the interaction of each enantiomer with biological targets, leading to their distinct pharmacological and pharmacokinetic properties.
Pharmacological and Pharmacokinetic Properties of Propafenone Enantiomers
The enantiomers of propafenone display notable differences in their interaction with biological systems. These differences are summarized in the tables below.
Pharmacodynamic Properties
| Parameter | This compound | (R)-Propafenone | Racemic Propafenone | Reference |
| Sodium Channel Blockade | Equipotent to (R)-enantiomer | Equipotent to (S)-enantiomer | Primary antiarrhythmic effect | [1][2][3] |
| Beta-Adrenoceptor Blockade | More potent | Less potent | Moderate beta-blocking activity | [1][2][4] |
| Eudismic Ratio (S/R) for Beta-Adrenoceptor Binding | 54 | - | - | [1] |
| Ki for β1-receptors (nM) | 32 ± 1.7 | - | - | [4] |
| Ki for β2-receptors (nM) | 7.2 ± 2.9 | 571 ± 141 | - | [4][5][6] |
| Ryanodine Receptor 2 (RyR2) Inhibition | Weaker inhibitor | Potent inhibitor | - | [7] |
| Effect on His Bundle Conduction (%) | +69 ± 9 | +79 ± 27 | - | [1] |
| Reduction in Rate Pressure Product (%) | -5.9 | No significant change | -5.2 | [1] |
Pharmacokinetic Properties
| Parameter | This compound | (R)-Propafenone | Reference |
| Clearance | Slower | Faster | [2][8] |
| Clearance Ratio (R/S) | - | 0.50 ± 0.19 | [8] |
| Terminal Elimination Rate Constant | Lower | Higher (Ratio 1.64 ± 0.63) | [8] |
| Plasma Protein Binding | Stronger binding to AGP | Weaker binding to AGP | [9] |
| Fraction unbound (fu) | 0.049 | 0.076 | [8] |
| High-affinity binding to AGP (K1, M-1) | 7.65 x 10^6 | 2.81 x 10^6 | [9] |
| Metabolism | - | Cleared faster via 5-hydroxylation (CYP2D6) | [3][10][11] |
| S/R ratio of AUC in extensive metabolizers | 1.73 ± 0.15 | - | [5][6] |
| Inhibition of CYP2D6 | - | Higher degree of inhibition | [12] |
| Inhibition of CYP3A4 | - | Higher degree of inhibition | [12] |
Signaling Pathways and Mechanism of Action
Propafenone's primary antiarrhythmic effect is mediated through the blockade of the fast inward sodium current (INa) in cardiac myocytes. This action is not stereoselective. However, the enantiomers exhibit stereospecific interactions with other signaling pathways.
Experimental Protocols
Chiral Separation of Propafenone Enantiomers
The separation of propafenone enantiomers is crucial for studying their individual properties. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is used.[13]
-
Chiral Stationary Phase: Polysaccharide-based CSPs, such as cellulose (B213188) or amylose (B160209) derivatives (e.g., Lux i-Amylose-3, Chiralcel OD, Chiralpak AD), are effective for resolving propafenone enantiomers.[13][14][15]
-
Mobile Phase: A common mobile phase consists of a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), often with a small amount of an amine modifier like diethylamine (B46881) (DEA) to improve peak shape.[15] A polar organic mobile phase, such as methanol (B129727) with 0.1% diethylamine, can also be used.[15]
-
Detection: The separated enantiomers are typically detected by UV absorbance at 254 nm.[15]
-
Data Analysis: The retention times and peak areas of the two enantiomers are used to determine the enantiomeric ratio and purity.[13]
Other techniques for chiral separation include enantioselective liquid-liquid extraction and capillary zone electrophoresis with chiral selectors like cyclodextrin (B1172386) derivatives.[16]
Pharmacological Assays
In Vitro Electrophysiology:
-
Preparation: Canine cardiac Purkinje fibers are isolated and superfused with Tyrode's solution.[17]
-
Procedure: The fibers are stimulated at a constant cycle length. A microelectrode is used to impale a cell and record the transmembrane action potential. The maximum upstroke velocity of phase 0 (Vmax) is measured as an index of the fast sodium current. The effects of different concentrations of each enantiomer on Vmax are then determined.[5][6][17]
Radioligand Binding Assays:
-
Preparation: Membranes from tissues expressing the target receptor (e.g., human lymphocyte β2-adrenoceptors) are prepared.[5][6]
-
Procedure: The membranes are incubated with a radiolabeled ligand (e.g., 125I-pindolol for beta-receptors) and varying concentrations of the unlabeled propafenone enantiomers.[4] The amount of bound radioligand is measured, and the inhibition constant (Ki) for each enantiomer is calculated to determine its binding affinity for the receptor.[4][5][6]
In Vitro Metabolism and CYP Inhibition Assays
Methodology:
-
Preparation: Human liver microsomes or specific recombinant cytochrome P450 (CYP) isoforms are used.[12][18]
-
Procedure: The propafenone racemate or individual enantiomers are incubated with the microsomes or CYP isoforms in the presence of a NADPH regenerating system.[12][18]
-
CYP Inhibition Screen: The activity of specific CYP isoforms (e.g., CYP2D6, CYP3A4) is monitored using fluorogenic substrates. The IC50 values for the propafenone enantiomers are determined by measuring the concentration-dependent inhibition of the fluorescent signal.[12][18]
-
Metabolite Analysis: The formation of metabolites, such as 5-hydroxypropafenone (B19502), is quantified using analytical techniques like HPLC-MS/MS.[19]
Conclusion
The stereochemical properties of propafenone are of paramount importance in understanding its overall clinical profile. The (S)-enantiomer is primarily responsible for the beta-blocking side effects, while both enantiomers contribute to the primary antiarrhythmic effect. Furthermore, the stereoselective metabolism of propafenone, with the faster clearance of the (R)-enantiomer, leads to a higher plasma concentration of the more potent beta-blocking (S)-enantiomer. The potential for the (R)-enantiomer to inhibit RyR2 channels presents an interesting avenue for future research into more targeted antiarrhythmic therapies. A thorough understanding of the distinct characteristics of each enantiomer is essential for optimizing therapeutic strategies and for the development of new, potentially safer, and more effective antiarrhythmic agents. The development of single-enantiomer formulations could offer a more specific antiarrhythmic therapy with a reduced risk of side effects.[1]
References
- 1. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. ClinPGx [clinpgx.org]
- 7. A Mechanistic Clinical Trial using (R) versus this compound to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics and clinical pharmacology of propafenone enantiomers after oral administration to man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective plasma protein binding of propafenone: mechanism, drug interaction, and species difference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. The interactions of Propafenone and its enantiomers with the major human forms of cytochrome P450 in terms of inhibition and metabolic rates - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 13. benchchem.com [benchchem.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. ahajournals.org [ahajournals.org]
- 18. [PDF] The interactions of Propafenone and its enantiomers with the major human forms of cytochrome P450 in terms of inhibition and metabolic rates | Semantic Scholar [semanticscholar.org]
- 19. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (S)-Propafenone: A Technical Guide
This document provides an in-depth examination of the pharmacological properties of the (S)-enantiomer of propafenone (B51707), a Class 1C antiarrhythmic agent. It is intended for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology.
Introduction
Propafenone is a widely used antiarrhythmic drug for the management of atrial and ventricular arrhythmias. It is administered as a racemic mixture of (S)- and (R)-enantiomers. Although structurally similar, these enantiomers exhibit distinct pharmacological activities and metabolic fates, making the study of the individual (S)-enantiomer crucial for a comprehensive understanding of the drug's overall effect. (S)-Propafenone is characterized by its potent sodium channel blocking and beta-adrenergic blocking activities.
Pharmacodynamics: Mechanism of Action
The primary antiarrhythmic effect of this compound is achieved through the blockade of cardiac sodium channels, with a significant contribution from its beta-blocking properties.
This compound is a potent blocker of fast-inward sodium channels (Nav1.5) in cardiomyocytes. This action decreases the maximum rate of depolarization (Vmax) of the action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. The (S)-enantiomer is notably more potent in this regard than its (R)-counterpart.
Both enantiomers of propafenone exhibit non-selective beta-adrenergic blocking activity, though the (S)-enantiomer is significantly more potent. This beta-blockade contributes to the drug's antiarrhythmic effect by reducing heart rate and myocardial contractility. The beta-blocking potency of this compound is comparable to that of propranolol.
The following tables summarize key quantitative data regarding the pharmacodynamic profile of this compound.
Table 1: Sodium Channel Blocking Activity
| Parameter | Value | Species | Experimental Model |
|---|
| IC50 for Na+ Current Block | 0.7 µM | Guinea Pig | Ventricular Myocytes |
Table 2: Beta-Adrenergic Receptor Binding and Blocking Activity
| Parameter | Value | Receptor Subtype | Notes |
|---|---|---|---|
| Ki (inhibition constant) | 1.3 nM | β1-adrenergic | (S)-enantiomer is ~100-fold more potent than (R) |
| Ki (inhibition constant) | 0.8 nM | β2-adrenergic |
| Beta-blocking Potency | ~1/40th of propafenone | - | In vivo studies |
Pharmacokinetics
The disposition of this compound is complex, involving stereoselective metabolism that is subject to genetic polymorphism.
Following oral administration, propafenone is almost completely absorbed. However, it undergoes extensive first-pass metabolism, resulting in a bioavailability that is highly variable and dependent on the phenotype of the metabolizing enzyme.
Propafenone is primarily metabolized in the liver by the cytochrome P450 enzymes, particularly CYP2D6, and to a lesser extent by CYP3A4 and CYP1A2. The metabolism is stereoselective, with the (S)-enantiomer being the preferred substrate for the primary metabolic pathways.
The main metabolic pathways are:
-
5-Hydroxylation: Catalyzed primarily by CYP2D6, this pathway leads to the formation of 5-hydroxypropafenone (B19502) (5-OHP). The (S)-enantiomer of 5-OHP is an active metabolite with sodium channel blocking potency similar to the parent drug but with less beta-blocking activity.
-
N-Dealkylation: This pathway, mediated by CYP3A4, produces N-depropylpropafenone (NDPP), which is a less active metabolite.
Genetic polymorphism of the CYP2D6 enzyme leads to two distinct populations:
-
Extensive Metabolizers (EMs): These individuals rapidly metabolize propafenone, leading to higher plasma concentrations of the 5-OHP metabolite.
-
Poor Metabolizers (PMs): Lacking functional CYP2D6, these individuals have significantly higher plasma concentrations of the parent drug and much lower levels of 5-OHP.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value (Extensive Metabolizers) | Value (Poor Metabolizers) | Notes |
|---|---|---|---|
| Bioavailability | 3.4% - 10.6% | Higher, less defined | Subject to extensive first-pass metabolism |
| Elimination Half-life | 2-10 hours | 10-32 hours | Demonstrates genetic polymorphism |
| Clearance | Stereoselective, higher for (R)-propafenone | Reduced overall clearance | |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanisms and experimental approaches related to this compound pharmacology.
Caption: Mechanism of this compound Action.
Caption: Metabolic Pathway of this compound.
Caption: Patch-Clamp Electrophysiology Workflow.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the pharmacological profile of this compound.
-
Objective: To determine the IC50 value for this compound's blockade of the cardiac sodium channel (Nav1.5).
-
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.
-
Electrode and Solutions: Borosilicate glass microelectrodes (resistance 1-3 MΩ) are filled with an internal solution (e.g., containing CsCl, EGTA, HEPES). The external bath solution is a Tyrode's solution.
-
Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane.
-
Whole-Cell Configuration: The membrane patch is ruptured to allow electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential is clamped at a holding potential (e.g., -100 mV). Depolarizing voltage steps (e.g., to -20 mV) are applied to elicit the fast inward sodium current.
-
Data Acquisition: Baseline currents are recorded. This compound is then perfused into the bath at increasing concentrations, and the resulting inhibition of the peak sodium current is measured.
-
Analysis: The percentage of current inhibition is plotted against the drug concentration, and the data are fitted to a Hill equation to calculate the IC50 value.
-
-
Objective: To determine the binding affinity (Ki) of this compound for β-adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from a tissue source rich in the target receptor (e.g., rat heart ventricles for β1).
-
Radioligand: A specific radiolabeled ligand (e.g., [3H]dihydroalprenolol) is used to label the β-adrenergic receptors.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using liquid scintillation counting.
-
Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Conclusion
The (S)-enantiomer of propafenone is a potent pharmacological agent whose activity is defined by a dual mechanism: strong blockade of cardiac sodium channels and significant non-selective beta-adrenergic antagonism. Its complex, stereoselective metabolism, governed by the polymorphic CYP2D6 enzyme, results in significant inter-individual variability in its pharmacokinetic and pharmacodynamic effects. A thorough understanding of the distinct properties of this compound is paramount for optimizing its therapeutic use and for the development of future antiarrhythmic drugs.
An In-depth Technical Guide on the Discovery and Synthesis of (S)-Propafenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propafenone (B51707), a Class 1C antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Initially developed as a racemic mixture, extensive research has elucidated the distinct pharmacological profiles of its enantiomers, (S)-propafenone and (R)-propafenone. This technical guide provides a comprehensive overview of the discovery, historical development, and synthesis of propafenone, with a particular focus on the stereoselective synthesis of the (S)-enantiomer. Detailed experimental protocols, comparative quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.
Discovery and Historical Context
Propafenone was first developed by the German pharmaceutical company Knoll AG, a subsidiary of BASF. A key figure in its early synthesis is identified as Helmut Lietz. The initial German patent for propafenone was filed in the early 1970s, and it was approved for use in the United States in November 1989, marketed under the brand name Rythmol.[1] Initially, propafenone was introduced and studied as a racemic mixture of its two enantiomers.
Subsequent research revealed that the enantiomers possess distinct pharmacological activities. Both (R)- and this compound are potent sodium channel blockers, which is the basis of their Class 1C antiarrhythmic effect. However, this compound is also a potent β-adrenergic blocker, an activity not significantly observed with the (R)-enantiomer.[2][3] Conversely, (R)-propafenone has been identified as an inhibitor of the ryanodine (B192298) receptor 2 (RyR2), a calcium release channel in the sarcoplasmic reticulum.[2] This stereospecificity in action has significant implications for its therapeutic use and potential side effects.
Racemic Synthesis of Propafenone
The foundational synthesis of racemic propafenone has been well-documented, with a notable method described in a patent filed by Knoll AG. This process, starting from 2'-hydroxyacetophenone, provides a reliable route to the racemic compound.
Knoll AG's Patented Racemic Synthesis
This synthesis involves a four-step process starting from 2'-hydroxyacetophenone.[4]
Experimental Protocol:
Step 1: Synthesis of 2-(2',3'-epoxypropoxy)-acetophenone
-
2'-hydroxyacetophenone is reacted with an excess of epichlorohydrin (B41342) in the presence of a base, such as sodium hydroxide.
-
The reaction mixture is typically refluxed for several hours.
-
After cooling, the solid byproducts are filtered off, and the excess epichlorohydrin is removed under reduced pressure to yield the crude epoxide.
Step 2: Synthesis of 2-(2'-hydroxy-3'-propylaminopropoxy)-acetophenone
-
The crude 2-(2',3'-epoxypropoxy)-acetophenone is reacted with n-propylamine.
-
The reaction is generally carried out by refluxing the epoxide in an excess of n-propylamine.
-
After the reaction is complete, the excess n-propylamine is distilled off to yield the amino alcohol intermediate.
Step 3: Synthesis of 2-(2'-hydroxy-3'-propylaminopropoxy)-benzalacetophenone
-
The intermediate from the previous step is subjected to an Aldol condensation with benzaldehyde.
-
The reaction is carried out in the presence of a base, such as sodium hydroxide, in a suitable solvent like methanol.
-
The mixture is refluxed for several hours to facilitate the condensation and dehydration to form the chalcone (B49325).
Step 4: Hydrogenation to Propafenone
-
The resulting chalcone is hydrogenated to reduce the carbon-carbon double bond.
-
This is typically achieved using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
Following the reduction, the product is worked up and can be converted to its hydrochloride salt for purification and formulation.
Alternative Racemic Synthesis from Phenol
An alternative multi-step synthesis starting from the more basic raw material, phenol, has also been described. This method involves the initial formation of a chalcone from o-hydroxyacetophenone, which is itself derived from phenol.[5]
Enantioselective Synthesis of this compound
The distinct pharmacological profile of this compound has driven the development of stereoselective synthetic routes to obtain this enantiomer in high purity. These methods typically employ chiral auxiliaries or chiral catalysts to control the stereochemistry of the key bond-forming reactions.
While a specific, detailed industrial-scale protocol for the asymmetric synthesis of this compound is often proprietary, a common academic approach involves the use of a chiral building block, such as (R)-glycidyl nosylate (B8438820) or a related chiral epoxide, to introduce the desired stereocenter.
Conceptual Experimental Workflow for Asymmetric Synthesis:
Caption: Asymmetric synthesis workflow for this compound.
Quantitative Data on Synthesis Methods
A direct comparison of yields and enantiomeric excess (e.e.) for different published methods is crucial for process development and optimization. The following table summarizes available data from various sources. It is important to note that yields can be highly dependent on reaction scale and optimization.
| Synthesis Method | Starting Material | Key Step | Overall Yield (%) | Enantiomeric Excess (%) | Reference |
| Racemic Synthesis (Knoll AG Patent) | 2'-Hydroxyacetophenone | Racemic Epoxidation | ~67 | Not Applicable | [4] |
| Racemic Synthesis (from Phenol) | o-Hydroxyacetophenone | Aldol Condensation | ~50 (from o-hydroxyacetophenone) | Not Applicable | [6] |
| Chiral Resolution | Racemic Propafenone | Diastereomeric Salt Crystallization | <50 (for each enantiomer) | >99 | [7] |
| Asymmetric Synthesis (Analogue) | 3-Phenethylbenzofuran derivative | Asymmetric Reduction | Not specified for propafenone | 73 | [8] |
Signaling Pathways and Mechanism of Action
Propafenone's antiarrhythmic effects stem from its ability to modulate key ion channels and receptors in cardiomyocytes. The distinct actions of its enantiomers are visualized in the following signaling pathway diagrams.
Sodium Channel Blockade (Class 1C Action)
Both (S)- and (R)-propafenone are potent blockers of the fast sodium channels (Nav1.5) in cardiac muscle cells. This action reduces the rapid influx of sodium during phase 0 of the action potential, thereby slowing conduction velocity and decreasing the excitability of the myocardial cells.
Caption: Mechanism of sodium channel blockade by propafenone.
β-Adrenergic Receptor Blockade by this compound
This compound acts as a non-selective β-adrenergic receptor antagonist. This action is particularly relevant in conditions of high sympathetic tone, where it can help to control heart rate and reduce the pro-arrhythmic effects of catecholamines.
References
- 1. Propafenone - Wikipedia [en.wikipedia.org]
- 2. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4474986A - Preparation of propafenone - Google Patents [patents.google.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. CN115124409A - Preparation method of propafenone hydrochloride intermediate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
In vitro studies on (S)-Propafenone activity
An In-Depth Technical Guide to the In Vitro Activity of (S)-Propafenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propafenone (B51707) is a Class 1C antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1][2] Clinically, it is administered as a racemic mixture of its (S)- and (R)-enantiomers.[3][4] However, these enantiomers exhibit significant stereoselectivity in their pharmacological profiles. While both enantiomers are equipotent in their primary antiarrhythmic action—sodium channel blockade—the (S)-enantiomer is a substantially more potent β-adrenergic receptor antagonist.[3][5][6] This dual-action profile of this compound is critical to understanding its complete mechanism of action and potential side effects. This document provides a comprehensive technical overview of the in vitro activity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanisms of this compound
The in vitro activity of this compound is primarily defined by two distinct pharmacological actions:
-
Sodium Channel Blockade: As a Class 1C agent, this compound potently blocks the fast inward sodium current (INa) in cardiomyocytes.[2][4] This action reduces the upstroke velocity of Phase 0 of the cardiac action potential, slows conduction velocity, and prolongs the effective refractory period.[3][7] This mechanism is not stereoselective, with the (R)-enantiomer demonstrating equivalent potency.[5][6]
-
β-Adrenergic Antagonism: this compound is a potent competitive antagonist of β-1 and β-2 adrenergic receptors.[2][8] This activity is markedly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer.[6][8] This β-blocking action can contribute to the therapeutic effect by reducing sympathetic tone on the heart but is also responsible for side effects such as bradycardia.[1][9]
Quantitative In Vitro Activity Data
The following tables summarize key quantitative data for Propafenone enantiomers from in vitro studies. This allows for a direct comparison of the stereoselective activities.
Table 1: β-Adrenergic Receptor Binding Affinity
| Enantiomer / Mixture | Receptor Subtype | Preparation | Assay | Radioligand | Value (nM) | Reference |
|---|---|---|---|---|---|---|
| (-)-Propafenone (S-form) | β1 | Rat Cerebral Cortex | Binding Assay (Ki) | ¹²⁵I-pindolol | 32 ± 1.7 | [8] |
| (-)-Propafenone (S-form) | β2 | Rat Cerebellum | Binding Assay (Ki) | ¹²⁵I-pindolol | 77 ± 5.8 | [8] |
| (+)-Propafenone (R-form) | β1 / β2 | Rat Cortex / Cerebellum | Binding Assay (Ki) | ¹²⁵I-pindolol | 10- to 75-fold less potent than (S)-form | [8] |
| Racemic Propafenone | β-Adrenoceptor | Human Left Ventricle | Binding Assay (EC₅₀) | ¹²⁵I-iodocyanopindolol | 111 ± 13 |[10] |
Table 2: Ion Channel Activity
| Enantiomer / Mixture | Channel | Preparation | Assay | Effect | Concentration | Reference |
|---|---|---|---|---|---|---|
| Racemic Propafenone | Kv Channels | Coronary Arterial Smooth Muscle Cells | Patch Clamp | 51% decrease in current at +60 mV | 10 µM | [11] |
| This compound | Na+ Channels | Guinea Pig Heart (Langendorff) | Electrophysiology | +69% ± 9% increase in His bundle conduction time | 3 µM | [6] |
| (R)-Propafenone | Na+ Channels | Guinea Pig Heart (Langendorff) | Electrophysiology | +79% ± 27% increase in His bundle conduction time | 3 µM |[6] |
Signaling Pathways and Mechanisms of Action
Visual diagrams are provided below to illustrate the key molecular pathways affected by this compound.
References
- 1. Propafenone - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. drugs.com [drugs.com]
- 4. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 8. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacology and beta-blocking efficacy of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of (S)-Propafenone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propafenone (B51707) is a Class 1C antiarrhythmic agent utilized in the management of atrial and ventricular arrhythmias. It functions primarily by blocking sodium channels in the myocardium, thereby reducing the excitability of cardiac cells. Additionally, propafenone exhibits beta-adrenergic blocking properties.[1][2] The drug is administered as a racemic mixture of (S)- and (R)-enantiomers. While both enantiomers possess similar sodium channel blocking activity, the (S)-enantiomer is primarily responsible for the beta-blocking effects.[3][4] This technical guide focuses on the core physicochemical properties of (S)-Propafenone hydrochloride, providing a comprehensive overview for researchers and professionals in drug development.
It is important to note that enantiomers exhibit identical physical and chemical properties in an achiral environment.[5] Therefore, the fundamental physicochemical properties such as melting point, solubility in achiral solvents, pKa, and logP of this compound hydrochloride are expected to be the same as those of the racemic mixture.
Physicochemical Properties
The following tables summarize the key physicochemical properties of propafenone hydrochloride.
Table 1: General and Physical Properties of Propafenone Hydrochloride
| Property | Value | Reference |
| Chemical Name | 1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one hydrochloride | [6] |
| Molecular Formula | C₂₁H₂₈ClNO₃ | [7] |
| Molecular Weight | 377.9 g/mol | [8] |
| Appearance | White to off-white crystalline powder | [6][9] |
| Melting Point | 165-174 °C | [6][9][10] |
Table 2: Solubility Profile of Propafenone Hydrochloride
| Solvent | Solubility | Reference |
| Water | Slightly soluble | [11] |
| Ethanol | Soluble | [12] |
| Methanol | Soluble | [10] |
| Chloroform | Slightly soluble | [11] |
| DMSO | ≥ 18.6 mg/mL | [13] |
| Hot Water | Soluble | [6] |
| Ether | Insoluble | [6] |
Table 3: Ionization and Partitioning Characteristics of Propafenone
| Property | Value | Reference |
| pKa (basic) | 9.27 | [8] |
| LogP | 3.2 | [8] |
Experimental Protocols
Detailed methodologies for determining the core physicochemical properties are crucial for quality control and formulation development. The following sections outline the experimental protocols for key parameters.
Melting Point Determination (Capillary Method)
The melting point of this compound hydrochloride can be determined using the capillary melting point apparatus, a standard pharmacopeial method.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound hydrochloride.
Detailed Protocol:
-
Sample Preparation: A small amount of this compound hydrochloride is finely powdered.
-
Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of approximately 2-3 mm.
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The temperature of the block is raised at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the clear point) are recorded. This range is the melting point of the substance.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound hydrochloride in a specific solvent can be determined using the shake-flask method.
Workflow for Solubility Determination
Caption: Workflow for determining the solubility of this compound hydrochloride.
Detailed Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound hydrochloride is added to a vial containing a known volume of the desired solvent (e.g., water, ethanol).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Sample Analysis: A clear aliquot of the supernatant is carefully removed, diluted as necessary, and the concentration of dissolved this compound hydrochloride is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) of the protonated amine group in this compound hydrochloride can be determined by potentiometric titration.
Workflow for pKa Determination
Caption: Workflow for determining the pKa of this compound hydrochloride.
Detailed Protocol:
-
Sample Preparation: A precise amount of this compound hydrochloride is dissolved in a known volume of purified water or a water-miscible co-solvent if solubility is limited.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the sample solution.
-
Data Recording: The pH of the solution is recorded after each addition of the titrant, allowing for stabilization.
-
Data Analysis: A titration curve is constructed by plotting the measured pH against the volume of titrant added. The pKa is determined from the pH at the point where half of the this compound hydrochloride has been neutralized.
LogP Determination (Reverse-Phase HPLC Method)
The partition coefficient (LogP), a measure of lipophilicity, can be determined using a correlation with the retention time in reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Mechanism of sodium channel blockade by this compound hydrochloride.
Beta-Adrenergic Blockade
The (S)-enantiomer of propafenone exhibits beta-adrenergic receptor blocking activity. [3]This action antagonizes the effects of catecholamines (e.g., adrenaline) on the heart, leading to a decrease in heart rate and myocardial contractility. This contributes to its antiarrhythmic effect, particularly in arrhythmias exacerbated by sympathetic stimulation. [14]
Caption: Mechanism of beta-adrenergic blockade by this compound hydrochloride.
Conclusion
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride, along with detailed experimental protocols for their determination and a visualization of its primary mechanisms of action. While specific experimental data for the (S)-enantiomer is limited, the properties of the racemate serve as a robust reference point for research and development activities. Understanding these fundamental characteristics is essential for the formulation, quality control, and effective clinical application of this important antiarrhythmic agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 3. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propafenone Hydrochloride - LKT Labs [lktlabs.com]
- 7. Propafenone Hydrochloride | C21H28ClNO3 | CID 36708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Propafenone Hcl BP EP USP CAS 34183-22-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 10. Propafenone HCl (SA-79) | Sodium Channel inhibitor | class 1C anti-arrhythmic drug| CAS 34183-22-7 | SA-79; SA79; Rytmonorm; Pronon; Arythmol; Baxarytmon; Cuxafenon; Fenoprain | InvivoChem [invivochem.com]
- 11. PROPAFENONE HYDROCHLORIDE TABLETS [dailymed.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of (S)-Propafenone in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of propafenone (B51707), with a focus on (S)-Propafenone. Due to the limited availability of specific solubility data for the (S)-enantiomer, this guide presents data for propafenone hydrochloride, the racemic mixture of (S)- and (R)-propafenone, which is the most commonly used form in research and clinical practice. This document also outlines detailed experimental protocols for solubility determination and illustrates the key signaling pathways associated with propafenone's mechanism of action.
Introduction to this compound
Propafenone is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias. It exists as two enantiomers, this compound and (R)-Propafenone. While both enantiomers exhibit sodium channel blocking activity, the (S)-enantiomer is also a more potent β-adrenergic antagonist.[1] The differential pharmacological activities of the enantiomers underscore the importance of understanding their individual physicochemical properties, including solubility. However, solubility data in the public domain predominantly pertains to the racemic propafenone hydrochloride.
Solubility of Propafenone Hydrochloride
Propafenone hydrochloride is described as a white crystalline powder.[1][2] Its solubility in various research solvents is summarized in the table below. It is important to note that these values are for the racemic mixture and the solubility of the individual (S)-enantiomer may differ.
Data Presentation: Solubility of Propafenone Hydrochloride
| Solvent | Solubility (mg/mL) | Comments |
| Dimethyl Sulfoxide (DMSO) | ~30[3] | - |
| Dimethylformamide (DMF) | ~20[3] | - |
| Ethanol | ~0.3[3] | Slightly soluble[1][2][4] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25[3] | For aqueous buffer solutions, it is recommended to first dissolve in DMSO.[3] |
| Water | Slightly soluble[1][2] | Also described as sparingly soluble in aqueous buffers.[3] |
| Chloroform | Slightly soluble[1][2] | - |
| Glacial Acetic Acid | Slightly soluble[4] | - |
Experimental Protocols for Solubility Determination
The following section details a generalized experimental protocol for determining the thermodynamic solubility of a compound like this compound using the widely accepted shake-flask method.[5][6][7]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., phosphate-buffered saline (PBS), ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a glass vial. The amount should be sufficient to ensure that a saturated solution is formed and solid material remains after equilibration.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the dissolved solute no longer changes).
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. This step is critical to avoid aspirating any solid particles, which would lead to an overestimation of solubility.
-
-
Quantification:
-
Carefully take an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathway of Propafenone
Propafenone's primary mechanism of action involves the blockade of voltage-gated sodium channels in cardiac myocytes.[2][8] This reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and conduction velocity. Additionally, the (S)-enantiomer of propafenone exhibits β-adrenergic blocking activity, which can lead to a decrease in heart rate and myocardial contractility.[8]
Caption: Signaling pathway of this compound in cardiac myocytes.
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of a compound.
Caption: Experimental workflow for the shake-flask solubility assay.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. PROPAFENONE HYDROCHLORIDE TABLETS [dailymed.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Propafenon hydrochlorid [chembk.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. enamine.net [enamine.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
Unlocking New Therapeutic Avenues: A Technical Guide to Early-Stage Research on (S)-Propafenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propafenone (B51707), a class 1c antiarrhythmic agent, has long been a cornerstone in the management of cardiac arrhythmias. Its mechanism of action primarily involves the blockage of sodium channels in cardiac cells.[1] Beyond its well-established role in cardiology, emerging research has unveiled a compelling new facet of propafenone and its derivatives: their potent activity as modulators of multidrug resistance (MDR) in cancer cells and their potential in other therapeutic areas. This technical guide delves into the early-stage research of (S)-Propafenone derivatives, providing a comprehensive overview of their synthesis, pharmacological activities, and underlying mechanisms of action. A particular focus is placed on their role as P-glycoprotein (P-gp) inhibitors, a key mechanism in overcoming MDR in oncology.
Quantitative Pharmacological Data
The following tables summarize the quantitative data available for propafenone and its derivatives as inhibitors of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance.
Table 1: P-glycoprotein Inhibitory Activity of Propafenone and its Metabolites [2]
| Compound | Target | Assay | IC50 (µM) |
| (R/S)-Propafenone | P-glycoprotein | Digoxin Transport Inhibition in Caco-2 cells | 6.8 |
| 5-Hydroxypropafenone | P-glycoprotein | Digoxin Transport Inhibition in Caco-2 cells | 19.9 |
| N-Desalkylpropafenone | P-glycoprotein | Digoxin Transport Inhibition in Caco-2 cells | 21.3 |
Table 2: P-glycoprotein Inhibitory Activity of Propafenone Analogs [3]
| Compound | Target | Assay | IC50 (µM) |
| Propafenone | P-glycoprotein | Not Specified | 3 |
| GPV0576 | P-glycoprotein | Not Specified | 0.005 |
Key Signaling Pathways and Mechanisms of Action
Recent studies have begun to elucidate the molecular pathways through which propafenone and its derivatives exert their effects, particularly in the context of cancer therapy. One significant pathway involves the induction of ferroptosis, a form of iron-dependent programmed cell death, in melanoma cells.
JNK/JUN/HMOX1 Signaling Pathway in Propafenone-Induced Ferroptosis
Propafenone has been shown to sensitize melanoma cells to ferroptosis inducers. This sensitization is achieved through the transcriptional upregulation of mitochondrial heme oxygenase 1 (HMOX1). The signaling cascade leading to this upregulation involves the activation of the Jun N-terminal kinase (JNK) and its downstream effector, JUN. This pathway highlights a novel mechanism of action for propafenone derivatives beyond their established channel-blocking activities.
Caption: JNK/JUN/HMOX1 signaling pathway activated by this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research findings. The following sections provide outlines for key experiments cited in the study of this compound derivatives.
Synthesis of Propafenone Derivatives
The synthesis of novel propafenone analogs often follows a multi-step process. A general method involves the following key stages[4]:
-
Condensation: Reaction of an appropriate acetophenone (B1666503) with a substituted benzaldehyde.
-
Reduction: Selective reduction of the resulting α,β-unsaturated ketone.
-
Epoxidation: Addition of an epoxide, such as epichlorohydrin, to a phenolic intermediate.
-
Aminolysis: Ring-opening of the epoxide with a suitable amine (e.g., propylamine).
-
Salt Formation: Conversion to the hydrochloride salt to improve solubility and stability.
The following workflow illustrates a typical synthetic route:
Caption: General synthetic workflow for propafenone derivatives.
P-glycoprotein (P-gp) ATPase Activity Assay
This assay measures the ATP hydrolysis activity of P-gp in the presence of test compounds to identify them as substrates or inhibitors.
Materials:
-
P-gp-containing membrane vesicles
-
ATP solution
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Test compounds this compound derivatives
-
Positive control (e.g., Verapamil)
-
Inhibitor control (e.g., Sodium orthovanadate)
-
Phosphate (B84403) detection reagent (e.g., malachite green)
-
Microplate reader
Protocol:
-
Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the P-gp membrane vesicles to the assay buffer.
-
Incubation with Compound: Add the test compounds to the wells and incubate to allow for interaction with P-gp. Include wells for basal activity (no compound) and positive control.
-
Initiation of Reaction: Add ATP to all wells to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding the phosphate detection reagent.
-
Detection: Measure the absorbance at the appropriate wavelength to quantify the amount of inorganic phosphate released.
-
Analysis: Calculate the percentage of ATPase stimulation or inhibition by the test compounds relative to the basal and control activities.
Daunomycin Accumulation/Efflux Assay
This assay is used to determine the ability of this compound derivatives to inhibit the efflux of fluorescent P-gp substrates, such as daunomycin, from multidrug-resistant cells.
Materials:
-
MDR cell line overexpressing P-gp (e.g., CCRF-CEM/VBL)
-
Parental sensitive cell line
-
Daunomycin (or another fluorescent P-gp substrate like Rhodamine 123)
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Verapamil)
-
Cell culture medium
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Cell Seeding: Seed the MDR and parental cells in a multi-well plate and allow them to adhere.
-
Pre-incubation with Inhibitors: Treat the cells with various concentrations of the this compound derivatives or positive control for a specific duration.
-
Loading with Fluorescent Substrate: Add daunomycin to the wells and incubate to allow for its uptake into the cells.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular daunomycin.
-
Efflux Period: Resuspend the cells in fresh medium (with or without the test compounds) and incubate at 37°C to allow for P-gp-mediated efflux.
-
Measurement of Intracellular Fluorescence: At different time points, measure the intracellular fluorescence of daunomycin using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: Compare the fluorescence intensity in treated cells to that in untreated cells. An increase in intracellular fluorescence in the presence of a test compound indicates inhibition of P-gp-mediated efflux.
Conclusion and Future Directions
The early-stage research on this compound derivatives has unveiled a promising class of compounds with significant potential beyond their traditional antiarrhythmic applications. Their ability to modulate P-glycoprotein and induce novel cell death pathways like ferroptosis opens up new avenues for cancer therapy, particularly in overcoming multidrug resistance. The structure-activity relationship studies, though still in their nascent stages for the (S)-enantiomer specifically, provide a solid foundation for the rational design of more potent and selective derivatives.
Future research should focus on several key areas:
-
Stereospecific Synthesis and Evaluation: A more systematic investigation of the (S)-enantiomers of a wider range of propafenone derivatives is needed to fully understand their pharmacological profile and therapeutic potential.
-
Elucidation of Downstream Signaling: Further exploration of the signaling pathways modulated by these derivatives will provide deeper insights into their mechanisms of action and may reveal novel therapeutic targets.
-
In Vivo Efficacy and Safety: Preclinical in vivo studies are essential to evaluate the efficacy, pharmacokinetics, and safety of the most promising this compound derivatives in relevant animal models of cancer and other diseases.
-
Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies for resistant cancers.
References
- 1. Synthesis, pharmacologic activity, and structure-activity relationships of a series of propafenone-related modulators of multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of (R/S)-propafenone and its metabolites as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship studies of propafenone analogs based on P-glycoprotein ATPase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Chiral Synthesis of (S)-Propafenone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propafenone (B51707) is a class 1c anti-arrhythmic agent widely used in the treatment of atrial and ventricular arrhythmias. The drug is administered as a racemic mixture of its (R) and (S) enantiomers, which exhibit different pharmacological profiles. The (S)-enantiomer is primarily responsible for the beta-blocking activity, while both enantiomers contribute to the sodium channel blockade. The development of a stereoselective synthesis for the individual enantiomers is of significant interest for further pharmacological studies and the potential development of enantiopure drugs with improved therapeutic indices. This document details a chemoenzymatic protocol for the chiral synthesis of (S)-Propafenone hydrochloride. The key step in this synthesis is the enzymatic kinetic resolution of a racemic chlorohydrin acetate (B1210297) intermediate using a commercially available lipase (B570770), which provides the desired (S)-chlorohydrin precursor with high enantiomeric purity.
Introduction
Propafenone, chemically known as 1-(2-[2-hydroxy-3-(propylamino)propoxy]phenyl)-3-phenylpropan-1-one, is a well-established antiarrhythmic drug. The presence of a chiral center at the 2-hydroxy position of the propanolamine (B44665) side chain results in two enantiomers, (R)- and this compound. Clinical and preclinical studies have demonstrated that the enantiomers of propafenone possess distinct pharmacological activities. While both enantiomers are potent sodium channel blockers, the (S)-enantiomer exhibits significantly greater β-adrenoceptor blocking activity.[1] This stereoselectivity in its biological action underscores the importance of developing synthetic routes to access the individual enantiomers in high purity.
This application note provides a detailed protocol for the chiral synthesis of this compound hydrochloride via a chemoenzymatic approach. This method leverages the high enantioselectivity of lipases to resolve a racemic intermediate, offering a practical and efficient route to the desired (S)-enantiomer.
Overall Synthesis Scheme
The synthesis of this compound hydrochloride can be achieved in a three-stage process:
-
Synthesis of Racemic Precursor: Preparation of the racemic chlorohydrin acetate, rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate.
-
Enzymatic Kinetic Resolution: Lipase-catalyzed hydrolysis of the racemic acetate to yield the enantiomerically enriched (S)-chlorohydrin, 1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one.
-
Synthesis of this compound HCl: Conversion of the chiral chlorohydrin to this compound, followed by salt formation to yield the hydrochloride salt.
Experimental Protocols
Stage 1: Synthesis of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate
This stage involves the synthesis of the key racemic intermediate. The synthesis starts from commercially available 2'-hydroxy-3-phenylpropiophenone (B21841).
Materials and Reagents:
-
2'-Hydroxy-3-phenylpropiophenone
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Sodium hydroxide (B78521) (NaOH)
-
Acetyl chloride
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (B86663)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Epoxidation: To a solution of 2'-hydroxy-3-phenylpropiophenone (1 equivalent) in a suitable organic solvent such as toluene, add a phase-transfer catalyst like tetrabutylammonium bromide (0.05 equivalents) and an aqueous solution of sodium hydroxide (2 equivalents). Add epichlorohydrin (1.5 equivalents) dropwise at room temperature and stir the mixture vigorously for 4-6 hours at 48-52 °C.[2] Monitor the reaction by thin-layer chromatography (TLC). Upon completion, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate.
-
Acetylation: Dissolve the crude epoxide in dichloromethane. Add pyridine (1.2 equivalents) and cool the solution to 0 °C. Add acetyl chloride (1.1 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate.
Stage 2: Enzymatic Kinetic Resolution of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate
This is the key chiral-differentiating step where the racemic acetate is resolved using a lipase.
Materials and Reagents:
-
rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate (rac-5 )
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Tetrahydrofuran (THF)
-
Ethyl acetate
Procedure:
-
To a suspension of rac-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate (rac-5 ) in a mixture of 0.1 M phosphate buffer and THF (8:2, v/v), add Novozym® 435. A typical enzyme to substrate ratio is 2:1 (m/m).[3]
-
Incubate the mixture in a shaker at 35 °C and 250 rpm for 48 hours.[3] Alternatively, the reaction can be performed at 50 °C for 24 hours.[3]
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product, and to stop the reaction at approximately 50% conversion.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can be washed with a suitable solvent (e.g., THF), dried, and reused.
-
Extract the aqueous phase with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting mixture contains the unreacted (R)-acetate ((R)-5 ) and the product (S)-chlorohydrin, 1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one ((S)-4 ). Separate these two compounds by silica gel column chromatography.
Stage 3: Synthesis of this compound hydrochloride
The enantiomerically enriched (S)-chlorohydrin is converted to the final product in this stage.
Materials and Reagents:
-
1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one ((S)-4 )
-
n-Propylamine
-
Ethanol
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol (B130326)
-
Diethyl ether
Procedure:
-
Dissolve the purified (S)-chlorohydrin ((S)-4 ) in ethanol. Add an excess of n-propylamine (e.g., 3-5 equivalents).
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess n-propylamine and ethanol.
-
Dissolve the crude this compound base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.
-
To this solution, add a solution of hydrochloric acid in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.
-
Collect the precipitated this compound hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the chemoenzymatic synthesis of this compound hydrochloride based on literature values.[3]
| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Enzymatic Kinetic Resolution | (S)-1-{o-[(2S)-3-chloro-2-hydroxypropoxy]phenyl}-3-phenyl-propan-1-one ((S)-4 ) | 47 | 95 |
| Unreacted (R)-1-(chloromethyl)-2-[o-(3-phenylpropionyl)phenoxy]ethyl acetate ((R)-5 ) | 46 | 96 | |
| Conversion of (S)-4 to this compound HCl | This compound hydrochloride | High | 95 |
Note: The yield for the final step is typically high but may vary depending on the purification method.
Visualization
Experimental Workflow
The overall workflow for the chiral synthesis of this compound hydrochloride is depicted in the following diagram.
Caption: Workflow for the chemoenzymatic synthesis of this compound HCl.
Signaling Pathway/Reaction Mechanism
The core of this chiral synthesis is the enantioselective hydrolysis of the racemic acetate by lipase. This is a classic example of kinetic resolution.
Caption: Principle of enzymatic kinetic resolution of the racemic acetate.
Conclusion
The chemoenzymatic protocol described provides an effective and practical method for the synthesis of enantiomerically enriched this compound hydrochloride. The use of a commercially available immobilized lipase for the key resolution step offers several advantages, including high enantioselectivity, mild reaction conditions, and the potential for enzyme recycling. This protocol is well-suited for laboratory-scale synthesis and provides a solid foundation for further process development and scale-up for researchers in medicinal chemistry and drug development.
References
Application Note: Enantioselective Separation of Propafenone Isomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propafenone (B51707) is a Class 1C antiarrhythmic drug widely used in the treatment of atrial and ventricular arrhythmias. It is a chiral compound and exists as two enantiomers, (S)-propafenone and (R)-propafenone, which exhibit different pharmacological and metabolic profiles. The (S)-enantiomer is a more potent beta-blocker, while both enantiomers possess sodium channel blocking activity. Due to these stereoselective differences, the enantioselective separation and quantification of propafenone isomers are crucial in clinical pharmacokinetic studies, therapeutic drug monitoring, and pharmaceutical quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most common and effective technique for this purpose. This application note provides detailed protocols and comparative data for the enantioselective separation of propafenone isomers by HPLC.
Data Presentation
The following tables summarize quantitative data from various validated HPLC methods for the enantioselective separation of propafenone. These tables are designed for easy comparison of different chiral stationary phases and mobile phase conditions.
Table 1: HPLC Methods for Enantioselective Separation of Propafenone
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Analyte(s) | Reference |
| Chiralcel OD-R (10 µm, 250 x 4.6 mm I.D.) | 0.25 M Sodium Perchlorate (B79767) (pH 4.0) : Acetonitrile (60:40, v/v) | 0.7 | Not Specified | This compound, (R)-propafenone | [1] |
| Chiralpak AD | Hexane : Ethanol (88:12, v/v) + 0.1% Diethylamine | Not Specified | 315 | Propafenone and 5-hydroxypropafenone (B19502) enantiomers | [2] |
| Chiralcel ODR | Not Specified | Not Specified | Not Specified | R- and S-propafenone | [3] |
| Reverse Phase ODS Column (5 µm) (with pre-column derivatization) | Methanol : Water : Glacial Acetic Acid (25:12:0.02, v/v) | Not Specified | 220 | S(+)- and R(-)-propafenone | [4] |
| C18-column (with pre-column derivatization) | Not Specified | Not Specified | 220 | Propafenone enantiomers | [5] |
| Chiralcel OD and Chiralpak AD (connected in series) | Not Specified | Not Specified | Not Specified | Propafenone, N-desalkylpropafenone, 5-hydroxypropafenone | [6] |
Table 2: Performance Data for Enantioselective Separation of Propafenone
| Chiral Stationary Phase | Linearity Range (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Recovery (%) | Within-day and Between-day Precision (%RSD) | Reference |
| Chiralcel OD-R | 25 - 5000 | 25 | This compound: 99.9, (R)-propafenone: 100.5 | < 10 | [1] |
| Chiralpak AD | 25 - 1250 | 25 | (R)-PPF: 62.9, (S)-PPF: 61.3, (R)-PPF-5OH: 57.6, (S)-PPF-5OH: 56.5 | Low coefficients of variation | [2] |
| Chiralcel ODR | Not Specified | 550 (as LOD) | Not Specified | < 5 | [3] |
| Reverse Phase ODS Column (with pre-column derivatization) | 24.9 - 1875.0 | S-PPF: 28.2, R-PPF: 30.4 | S-PPF: 98.9, R-PPF: 100.4 | S-PPF: < 6.11, R-PPF: < 6.22 | [4] |
| C18-column (with pre-column derivatization) | Not Specified | 7.5 (as sensitivity) | Not Specified | Reproducible | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the enantioselective separation of propafenone.
Protocol 1: Enantioselective Analysis of Propafenone in Human Plasma using a Polysaccharide-Based Chiral Stationary Phase under Reversed-Phase Conditions [1]
1. Objective: To resolve and quantify propafenone enantiomers in human plasma.
2. Materials and Reagents:
- Chiralcel OD-R column (10 µm, 250 x 4.6 mm I.D.)
- Sodium perchlorate
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Perchloric acid
- Solid-phase extraction (SPE) tubes (RP-18)
- Propranolol (Internal Standard)
3. Chromatographic Conditions:
- Mobile Phase: 0.25 M sodium perchlorate (pH 4.0) : Acetonitrile (60:40, v/v). The pH of the sodium perchlorate solution is adjusted with perchloric acid.
- Flow Rate: 0.7 mL/min
- Column Temperature: Ambient
- Detection: UV, wavelength not specified in the abstract. A common wavelength for propafenone is around 248 nm.[7]
- Injection Volume: Not specified.
4. Sample Preparation (Solid-Phase Extraction):
- Propafenone enantiomers are extracted from human plasma using disposable solid-phase extraction tubes (RP-18).
5. Method Validation Parameters:
- Recovery: Mean recovery of 99.9% for this compound and 100.5% for (R)-propafenone was demonstrated.[1]
- Precision and Accuracy: Coefficients of variation were below 10%.[1]
- Quantitation Limits: The proposed method presented quantitation limits of 25 ng/ml.[1]
- Linearity: The method was linear up to a concentration of 5000 ng/ml of each enantiomer.[1]
Protocol 2: Simultaneous Determination of Propafenone and 5-Hydroxypropafenone Enantiomers in Plasma using an Amylose-Derived Chiral Stationary Phase [2]
1. Objective: To simultaneously determine the enantiomers of propafenone (PPF) and its metabolite, 5-hydroxypropafenone (PPF-5OH), in plasma.
2. Materials and Reagents:
- Chiralpak AD column
- Hexane (HPLC grade)
- Ethanol (HPLC grade)
- Diethylamine
- Dichloromethane
3. Chromatographic Conditions:
- Mobile Phase: Hexane : Ethanol (88:12, v/v) with 0.1% diethylamine.
- Flow Rate: Not specified.
- Column Temperature: Ambient.
- Detection: UV at 315 nm.
- Analysis Time: Within 20 minutes.
4. Sample Preparation (Liquid-Liquid Extraction):
- Perform liquid-liquid extraction of plasma samples with dichloromethane.
5. Method Validation Parameters:
- Recovery: Absolute recoveries were 62.9% for (R)-PPF, 61.3% for (S)-PPF, 57.6% for (R)-PPF-5OH, and 56.5% for (S)-PPF-5OH.[2]
- Linearity: The calibration curves were linear over the concentration range of 25-1250 ng/ml.[2]
- Precision: Low values of the coefficients of variation were demonstrated for both within-day and between-day assays.[2]
- Limit of Quantification: The method allows the determination of PPF and PPF-5OH enantiomers at plasma levels as low as 25 ng/ml.[2]
Protocol 3: Enantioselective Assay of S(+)- and R(-)-Propafenone in Human Urine by RP-HPLC with Pre-column Chiral Derivatization [4]
1. Objective: To quantify S(+)- and R(-)-propafenone in human urine after chiral derivatization.
2. Materials and Reagents:
- Reverse phase ODS column (5 µm)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Glacial Acetic Acid
- 2,3,4,6-tetra-O-β-D-glucopyranosyl isothiocyanate (chiral derivatizing agent)
- S(+)-propafenone (as internal standard)
3. Chromatographic Conditions:
- Mobile Phase: Methanol : Water : Glacial Acetic Acid (25:12:0.02, v/v).
- Flow Rate: Not specified.
- Column Temperature: Ambient.
- Detection: UV at 220 nm.
4. Sample Preparation and Derivatization:
- Extract propafenone from human urine.
- Perform chiral derivatization with 2,3,4,6-tetra-O-β-D-glucopyranosyl isothiocyanate.
5. Method Validation Parameters:
- Linearity: Good linear relationship from 24.9 ng/ml to 1875.0 ng/ml for both enantiomers.[4]
- Limit of Detection: 12.5 ng/ml for both enantiomers.[4]
- Limit of Quantitation: 28.2 ng/ml for S-PPF and 30.4 ng/ml for R-PPF.[4]
- Recovery: Average recovery of 98.9% for S-PPF and 100.4% for R-PPF.[4]
- Precision: Relative standard deviation was no more than 6.11% for S-PPF and 6.22% for R-PPF.[4]
Visualizations
Experimental Workflow for Enantioselective HPLC Separation of Propafenone
Caption: Workflow for propafenone enantiomer separation by HPLC.
References
- 1. Enantioselective analysis of propafenone in plasma using a polysaccharide-based chiral stationary phase under reversed-phase conditions [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective analysis of R- and S-propafenone in plasma by HPLC applying column switching and liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [A reversed phase HPLC method with pre-column derivatization to determine propafenone enantiomers in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. davidpublisher.com [davidpublisher.com]
Application Note: Quantification of (S)-Propafenone in Plasma Samples by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propafenone (B51707) (PPF) is a Class 1C antiarrhythmic agent used for the treatment of ventricular and supraventricular arrhythmias.[1] It undergoes extensive first-pass metabolism in the liver, primarily by the CYP2D6 enzyme to form an active metabolite, 5-hydroxypropafenone (B19502) (5-OHP).[2][3] Propafenone is a chiral compound, existing as (S)- and (R)-enantiomers. The (S)-enantiomer exhibits significantly greater β-blocking activity.[2] While most standard bioanalytical methods quantify the racemic mixture, specific chiral chromatographic methods are required to resolve and quantify individual enantiomers like (S)-Propafenone.
This application note details a robust and sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of total propafenone in human plasma. The protocol is suitable for pharmacokinetic, bioavailability, and bioequivalence studies.[1] A specific section is dedicated to the considerations for the enantioselective separation of this compound.
Experimental Protocols
Materials and Reagents
-
Reference Standards: Propafenone HCl, this compound HCl, 5-Hydroxypropafenone, and Propafenone-D7 (Internal Standard, IS).
-
Solvents: Acetonitrile (B52724) and Methanol (HPLC or LC-MS grade), Formic Acid (reagent grade).
-
Water: Deionized or Milli-Q water.
-
Biological Matrix: Drug-free human plasma (K2EDTA).
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source is used for detection.[1][2] Chromatographic separation is achieved using a C8 or C18 reversed-phase column.[1][4]
Table 1: Chromatographic Conditions
| Parameter | Setting |
| HPLC Column | Thermo Betabasic C8, 100 mm x 4.6 mm, 5 µm[1] |
| Mobile Phase | Methanol: 0.1% Formic Acid in Water (80:20, v/v)[1] |
| Flow Rate | 1.0 mL/min (with 1:1 post-column split)[1] |
| Column Temperature | 40°C[1] |
| Injection Volume | 5 µL[1] |
| Run Time | ~4 minutes[2] |
Table 2: Mass Spectrometer Conditions
| Parameter | Setting |
| Mass Spectrometer | API 5500 Triple Quadrupole or equivalent[1] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |
| Ion Source Temp. | 500°C[1] |
| Ion Spray Voltage | 5000 V[1] |
| Curtain Gas (CUR) | 40 psi[1] |
| Collision Gas (CAD) | 7 psi[1] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][5] |
| Declustering Potential | 50 V[1] |
| Entrance Potential | 10 V[1] |
| Collision Energy (CE) | 21 V[1] |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Propafenone | 342.2 | 116.2[1][3][6] |
| 5-Hydroxypropafenone | 358.2 | 116.2[1] |
| Propafenone-D7 (IS) | 349.2 | 123.2[1] |
Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of Propafenone and the internal standard (Propafenone-D7) in methanol.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for the calibration curve (CC) and quality control (QC) samples.
-
Calibration Curve (CC) Standards: Spike drug-free plasma with the appropriate working solutions to create CC standards. A typical concentration range is 0.5 ng/mL to 1500 ng/mL.[1]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[1]
Sample Preparation Protocol (Protein Precipitation)
Protein precipitation is a simple and rapid method for sample preparation.[4]
-
Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (~500 ng/mL Propafenone-D7) to all tubes except the blank.[1]
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate plasma proteins.[2]
-
Vortex the mixture for approximately 30-60 seconds.
-
Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Experimental workflow for Propafenone quantification in plasma.
Method Validation Summary
The bioanalytical method was validated according to regulatory guidelines.
Linearity and Lower Limit of Quantification (LLOQ)
The method demonstrated excellent linearity over the specified concentration range. The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Table 4: Linearity and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Propafenone | 0.499 - 1502.8[1] | 0.499[1] | > 0.995[4][7] |
| 5-OH Propafenone | 0.496 - 504.1[1] | 0.496[1] | > 0.995[4][7] |
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated using QC samples at four concentration levels. Precision is expressed as the coefficient of variation (%CV), and accuracy is expressed as the percentage of the nominal concentration.
Table 5: Summary of Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ QC | 0.50 | < 9.0%[1] | 99.5 - 108.7%[2] | < 14.2%[2] | 94.6 - 108.3%[2] |
| Low QC (LQC) | 1.35 | < 6.1%[2] | 99.5 - 108.7%[2] | < 14.2%[2] | 94.6 - 108.3%[2] |
| Medium QC (MQC) | 245.1 | < 6.1%[2] | 99.5 - 108.7%[2] | < 14.2%[2] | 94.6 - 108.3%[2] |
| High QC (HQC) | 1141.4 | < 6.1%[2] | 99.5 - 108.7%[2] | < 14.2%[2] | 94.6 - 108.3%[2] |
Note: Data synthesized from representative values found in literature.[1][2]
Caption: Key parameters for bioanalytical method validation.
Protocol for Chiral Separation of this compound
To specifically quantify this compound, a chiral separation method is necessary. The protocol described above should be modified with a chiral column and specific mobile phase conditions.
A method for enantioselective determination has been reported using a Chiral-AGP column.[8] The separation of propafenone enantiomers requires a distinct mobile phase from that used for its metabolite's enantiomers.[8]
-
Chiral Column: Chiral-AGP.[8]
-
Mobile Phase for Propafenone Enantiomers: 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.96) with 1-propanol (B7761284) (100:9, v/v) at a flow rate of 0.5 mL/min.[8]
-
MRM Transition: A transition of m/z 342 to m/z 324 has been used for the detection of propafenone enantiomers.[8]
-
Quantification Range: A linear range of 20-1600 ng/mL with an LLOQ of 20 ng/mL has been established for each propafenone enantiomer.[8]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and rapid approach for the quantification of propafenone in human plasma. The protocol demonstrates high accuracy and precision, meeting the requirements for bioanalytical method validation. While this method is suitable for total propafenone measurement in pharmacokinetic studies, specific quantification of the (S)-enantiomer requires the implementation of a dedicated chiral separation technique as outlined.
References
- 1. nveo.org [nveo.org]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 5. Propafenone quantification in human plasma by high-performance liquid chromatography coupled with electrospray tandem mass spectrometry in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jazindia.com [jazindia.com]
- 8. Enantioselective determination of propafenone and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the β-Blocking Activity of (S)-Propafenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propafenone (B51707) is a Class 1C antiarrhythmic agent used to treat cardiac arrhythmias. It exists as a racemic mixture of (R)- and (S)-enantiomers, which exhibit stereoselective pharmacological properties. The (S)-enantiomer of propafenone is a more potent β-adrenergic receptor antagonist (β-blocker) than the (R)-enantiomer.[1][2] Accurate and reliable methods to quantify the β-blocking activity of (S)-propafenone are crucial for understanding its mechanism of action, ensuring drug quality, and developing new therapeutic agents.
This document provides detailed application notes and protocols for two common cell-based assays used to characterize the β-blocking activity of this compound:
-
Radioligand Binding Assay: A direct measure of the affinity of this compound for β-adrenergic receptors.
-
Functional cAMP Assay: An indirect measure of the antagonistic effect of this compound on the downstream signaling pathway of β-adrenergic receptors.
Data Presentation
The following tables summarize key quantitative data for propafenone's interaction with β-adrenergic receptors, providing a reference for expected experimental outcomes.
Table 1: Binding Affinity of Propafenone Enantiomers to β-Adrenergic Receptors
| Compound | Receptor Subtype | Assay Type | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| (-)-Propafenone (this compound) | β1 | Radioligand Binding | 125I-pindolol | Rat cerebral cortical membranes | 32 ± 1.7 | [3] |
| (-)-Propafenone (this compound) | β2 | Radioligand Binding | 125I-pindolol | Rat cerebellar membranes | 77 ± 5.8 | [3] |
| (+)-Propafenone ((R)-Propafenone) | β1 & β2 | Radioligand Binding | 125I-pindolol | Rat cerebral cortical and cerebellar membranes | 10- to 75-fold less potent than (-)-isomer | [3] |
Table 2: Functional Activity of Propafenone
| Compound | Assay Type | Cell Line/Tissue | Measured Parameter | EC50 / IC50 (nM) | Reference |
| Propafenone | Radioligand Binding | Human left ventricular membranes | Competition with [125I]iodocyanopindolol | 111 ± 13 | [4] |
| Propranolol (Reference β-blocker) | Radioligand Binding | Human left ventricular membranes | Competition with [125I]iodocyanopindolol | 2.4 ± 0.2 | [4] |
| Propafenone | Adenylate Cyclase Activity | Frog erythrocyte membranes | Inhibition of isoproterenol-stimulated activity | - | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for β-adrenergic receptors.
Principle:
This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand for binding to β-adrenergic receptors in a cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human β1- or β2-adrenergic receptor.
-
Radioligand: [3H]-Dihydroalprenolol (DHA) or [125I]-Iodocyanopindolol (ICYP).
-
This compound hydrochloride
-
Reference Antagonist: Propranolol
-
Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C).
-
Filtration Apparatus
-
Scintillation Counter
Protocol:
-
Membrane Preparation:
-
Culture cells to confluence.
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Membrane Preparation Buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet with Membrane Preparation Buffer and centrifuge again.
-
Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
Prepare serial dilutions of this compound and the reference antagonist (propranolol) in Assay Buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Assay Buffer containing a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol), radioligand, and membrane preparation.
-
Competition Binding: Serial dilutions of this compound, radioligand, and membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
-
Functional cAMP Assay
This protocol describes a functional assay to measure the ability of this compound to antagonize the agonist-induced production of cyclic AMP (cAMP).
Principle:
β-adrenergic receptors are Gs-coupled receptors. Agonist binding activates adenylyl cyclase, leading to an increase in intracellular cAMP levels. A β-blocker like this compound will inhibit this agonist-induced cAMP production. The potency of the antagonist is determined by its ability to shift the dose-response curve of the agonist.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human β1- or β2-adrenergic receptor.
-
Agonist: Isoproterenol
-
This compound hydrochloride
-
Reference Antagonist: Propranolol
-
Cell Culture Medium
-
Stimulation Buffer: HBSS or PBS with 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, FRET, ELISA, or AlphaScreen).
-
Plate Reader compatible with the chosen cAMP assay kit.
Protocol:
-
Cell Culture and Seeding:
-
Culture cells to ~80-90% confluence.
-
Harvest the cells and resuspend them in cell culture medium.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
-
-
Assay Procedure:
-
Wash the cells once with Stimulation Buffer.
-
Prepare serial dilutions of this compound and the reference antagonist (propranolol) in Stimulation Buffer.
-
Add the antagonist dilutions to the respective wells and incubate for 15-30 minutes at 37°C.
-
Prepare serial dilutions of the agonist (isoproterenol) in Stimulation Buffer.
-
Add the agonist dilutions to the wells (including wells with and without the antagonist) and incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve for the agonist in the absence and presence of different concentrations of this compound.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 of the agonist in the absence and presence of the antagonist.
-
The antagonistic effect of this compound is observed as a rightward shift in the agonist dose-response curve.
-
The potency of the antagonist can be quantified by calculating the pA2 value from a Schild plot or by determining the IC50 from the inhibition of a fixed concentration of agonist.
-
Visualizations
Caption: β-Adrenergic receptor signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the radioligand binding assay.
Caption: Experimental workflow for the functional cAMP assay.
References
Application Notes and Protocols for Studying the Antiarrhythmic Effects of (S)-Propafenone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the preclinical evaluation of the antiarrhythmic properties of (S)-Propafenone. This document outlines detailed experimental protocols, summarizes key quantitative data, and visualizes the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Antiarrhythmic Properties
Propafenone (B51707) is a Class 1C antiarrhythmic agent widely used in the management of atrial and ventricular arrhythmias.[1] It primarily functions by blocking sodium channels in cardiac cells, thereby reducing the influx of sodium ions during the depolarization phase of the cardiac action potential.[2][3] This action slows the upstroke velocity (Phase 0) of the action potential and decreases conduction velocity, which helps to suppress arrhythmias.[2] Additionally, propafenone exhibits beta-adrenergic blocking properties, which can contribute to its antiarrhythmic effects by reducing heart rate and myocardial contractility.[2][4] The (S)-enantiomer of propafenone is known to have significant beta-blocking activity.
Animal Models for Inducing Arrhythmias
A variety of animal models are employed to induce arrhythmias and test the efficacy of antiarrhythmic drugs like this compound. The choice of model often depends on the specific type of arrhythmia being investigated.
Chemically-Induced Arrhythmia Models
2.1.1. Ouabain-Induced Arrhythmia in Guinea Pigs
This model is effective for studying ventricular arrhythmias caused by digitalis toxicity. Ouabain (B1677812), a cardiac glycoside, inhibits the Na+/K+-ATPase pump, leading to an increase in intracellular calcium and subsequent arrhythmias.
2.1.2. Aconitine-Induced Arrhythmia in Rats
Aconitine (B1665448) is an alkaloid that activates sodium channels, leading to a sustained sodium influx and causing ventricular arrhythmias.[5] This model is useful for screening drugs that target sodium channel-dependent arrhythmias.
Ischemia-Induced Arrhythmia Models
2.2.1. Coronary Artery Ligation in Dogs
This model mimics the clinical scenario of myocardial infarction, a common cause of ventricular arrhythmias. Ligation of a coronary artery, such as the left anterior descending (LAD) artery, induces myocardial ischemia and subsequent arrhythmias.[6]
Experimental Protocols
Protocol for Ouabain-Induced Arrhythmia in Guinea Pigs
Objective: To assess the efficacy of this compound in suppressing ouabain-induced ventricular arrhythmias.
Materials:
-
Male albino guinea pigs (350-450 g)
-
This compound hydrochloride
-
Ouabain solution (e.g., 80 µg/mL in normal saline)[7]
-
Anesthetic (e.g., pentobarbitone sodium, 60 mg/kg, intraperitoneally)[7]
-
ECG recording system with needle electrodes
-
Infusion pump
-
Rodent ventilator[7]
Procedure:
-
Anesthetize the guinea pig and ensure a stable plane of anesthesia.
-
Initiate positive pressure artificial respiration.[7]
-
Cannulate the right jugular vein for drug and ouabain infusion and the left carotid artery for blood pressure monitoring.[7]
-
Insert subcutaneous needle electrodes for continuous ECG monitoring (Lead II).[7]
-
Allow the animal to stabilize for a 15-20 minute period, recording a baseline ECG.
-
Administer a bolus of this compound or vehicle intravenously.
-
Ten minutes after drug administration, begin a continuous intravenous infusion of ouabain at a constant rate (e.g., 100 µ g/min ).[7]
-
Continuously monitor the ECG for the onset of ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Record the dose of ouabain required to induce each type of arrhythmia.
-
The experiment is terminated upon the onset of cardiac arrest.
Protocol for Aconitine-Induced Arrhythmia in Rats
Objective: To evaluate the ability of this compound to prevent or terminate aconitine-induced ventricular arrhythmias.
Materials:
-
Male Wistar rats (250-300g)
-
This compound hydrochloride
-
Aconitine solution (e.g., 10 µg/mL in saline)
-
Anesthetic (e.g., urethane, 1.2 g/kg, i.p.)[8]
-
ECG recording system with needle electrodes[9]
-
Infusion pump
-
Heating pad
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Insert subcutaneous needle electrodes for ECG recording (Lead II is commonly used).[8]
-
Cannulate the jugular vein for drug and aconitine infusion.[9]
-
Allow for a 20-30 minute stabilization period and record a baseline ECG.[9]
-
Administer a prophylactic dose of this compound or vehicle intravenously.
-
Begin a continuous intravenous infusion of aconitine at a constant rate (e.g., 10 µg/kg/min).[8]
-
Continuously monitor the ECG for the onset of VPBs, VT, and VF.
-
Record the time to the onset of each arrhythmia. The experiment is typically concluded after a predetermined time or the onset of sustained VF.[8]
Protocol for Ischemia-Induced Arrhythmia in Dogs
Objective: To determine the effect of this compound on ventricular arrhythmias arising from myocardial ischemia.
Procedure:
-
Anesthetize a mongrel dog and maintain anesthesia throughout the procedure.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery to induce myocardial ischemia.[6]
-
Continuously monitor the ECG and hemodynamic parameters.
-
Arrhythmias typically appear within minutes of ligation.
-
Once stable arrhythmias are observed, administer an intravenous bolus of this compound (e.g., 2 mg/kg over 10 minutes), followed by a continuous infusion.[10]
-
Monitor the ECG for the suppression of arrhythmias and any changes in cardiac electrophysiological parameters.
Data Presentation
The following tables summarize the quantitative effects of propafenone in various animal models.
Table 1: Electrophysiological Effects of this compound in Langendorff-Perfused Guinea Pig Hearts [11]
| Parameter | This compound Concentration (µM) | Change from Baseline |
| AV-Nodal Conduction Time | 3 | Significant Increase |
| His-Bundle Conduction Time | 3 | Significant Increase |
| Intraventricular Conduction Time | 3 | Significant Increase |
| Sinus Rate | 0.1, 1, 3 | Dose-dependent Decrease |
| Atrial Refractory Period | 3 | 195 +/- 15% Increase |
| Ventricular Refractory Period | 3 | 88 +/- 16% Increase |
Table 2: In Vivo Electrophysiological Effects of Propafenone in Neonatal Dogs [12]
| Parameter | Propafenone Dose (mg/kg, IV) | Effect |
| Heart Rate | 1, 2, 4 | Depressed |
| AV Nodal Conduction Time | 1, 2, 4 | Increased |
| Atrial Refractory Period | 1, 2, 4 | Prolonged (dose-dependent) |
| Ventricular Refractory Period | 1, 2, 4 | Prolonged (dose-dependent) |
| His-Purkinje Conduction Time | 4 | Prolonged |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Figure 1: Mechanism of action of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 3. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 4. Demonstration of beta adrenoceptor blockade by propafenone hydrochloride: clinical pharmacologic, radioligand binding and adenylate cyclase activation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Canine Model of Ischemia-Induced Ventricular Tachycardia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpp.com [ijpp.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for ECG Evaluation of Indicators of Cardiac Risk, and Susceptibility to Aconitine-induced Arrhythmias in Rats Following Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acute effects of intravenous propafenone on the internal ventricular defibrillation threshold in the anesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective electrophysiological effects of propafenone in Langendorff perfused guinea pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The electrophysiologic effects of propafenone hydrochloride in the neonatal canine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing (S)-Propafenone Efficacy in Induced Arrhythmia Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for inducing atrial and ventricular arrhythmias in established preclinical models to evaluate the therapeutic efficacy of (S)-Propafenone. The methodologies described are intended to offer a standardized framework for assessing the antiarrhythmic properties of this compound.
Introduction to this compound and Arrhythmia
Propafenone (B51707) is a Class 1C antiarrhythmic agent that primarily functions by blocking sodium channels in cardiac cells, thereby slowing the conduction of electrical impulses.[1][2] The drug is a racemic mixture of (R)- and (S)-enantiomers, which possess distinct pharmacological properties. Both enantiomers are potent sodium channel blockers; however, this compound also exhibits beta-adrenergic blocking activity, while (R)-Propafenone acts as a ryanodine (B192298) receptor 2 (RyR2) inhibitor.[3][4] This differential activity underscores the importance of evaluating the specific effects of the (S)-enantiomer.
Cardiac arrhythmias, characterized by irregular heartbeats, are a major cause of morbidity and mortality. Preclinical models that allow for the controlled induction and quantification of arrhythmias are essential for the development and evaluation of novel antiarrhythmic therapies like this compound.
Experimental Protocols for Arrhythmia Induction and this compound Efficacy Testing
I. Ex Vivo Model: Induction of Atrial Fibrillation in a Langendorff-Perfused Rabbit Heart
This protocol describes the induction of atrial fibrillation (AF) in an isolated rabbit heart using the Langendorff perfusion system. This model allows for the direct assessment of cardiac electrophysiology and the effects of this compound in the absence of systemic influences.[5][6][7][8]
Materials:
-
New Zealand White rabbits (2.5-3.0 kg)
-
Krebs-Henseleit solution
-
This compound hydrochloride
-
Langendorff perfusion apparatus
-
Pacing electrodes
-
ECG recording system
-
Programmable stimulator
Procedure:
-
Heart Isolation and Perfusion:
-
Anesthetize the rabbit and perform a thoracotomy.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure and temperature (37°C).
-
-
Baseline Electrophysiological Measurements:
-
Allow the heart to stabilize for 20-30 minutes.
-
Record a baseline ECG.
-
Determine the atrial effective refractory period (AERP) using programmed electrical stimulation.
-
-
Induction of Atrial Fibrillation:
-
This compound Administration and Efficacy Assessment:
-
Introduce this compound into the perfusate at desired concentrations.
-
After a 20-minute equilibration period, repeat the AF induction protocol.
-
Assess the efficacy of this compound by measuring changes in AF inducibility, duration, and the atrial fibrillation cycle length (AFCL).
-
II. In Vivo Model: Induction of Ventricular Tachycardia in a Rat Model
This protocol details the induction of ventricular tachycardia (VT) in an anesthetized rat model using programmed electrical stimulation (PES). This in vivo model is crucial for understanding the effects of this compound in a more physiologically relevant context.[13][14][15]
Materials:
-
Sprague-Dawley rats (250-300 g)
-
Anesthetic agent (e.g., isoflurane)
-
Pacing catheter
-
ECG recording system
-
Programmable stimulator (e.g., Wellens, Westmead, or Morady protocols)[2]
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain a stable body temperature.
-
Insert a pacing catheter into the right ventricle via the jugular vein.
-
Record a baseline surface ECG.
-
-
Programmed Electrical Stimulation (PES) Protocol:
-
Deliver a drive train of 8-10 stimuli (S1) at a fixed cycle length.
-
Introduce one to three extrastimuli (S2, S3, S4) with progressively decreasing coupling intervals until ventricular refractoriness is reached.[2][13][16]
-
The endpoint is the induction of sustained VT, defined as lasting for more than 15 consecutive ventricular complexes.[14]
-
-
This compound Administration and Efficacy Assessment:
-
Administer this compound intravenously at the desired dosage.
-
After a 15-20 minute stabilization period, repeat the PES protocol.
-
Evaluate the efficacy of this compound by assessing changes in VT inducibility, the number of extrastimuli required to induce VT, and the cycle length of the induced VT.
-
Data Presentation and Quantitative Analysis
All quantitative data should be summarized in clearly structured tables for easy comparison. Key parameters to be measured and presented are outlined below.
Table 1: Electrophysiological Effects of this compound in Isolated Rabbit Hearts
| Concentration of this compound | Atrial Effective Refractory Period (ms) | Atrial Fibrillation Inducibility (%) | Duration of Induced AF (s) | Atrial Fibrillation Cycle Length (ms) |
| Baseline (Control) | ||||
| Concentration 1 | ||||
| Concentration 2 | ||||
| Concentration 3 |
Table 2: Efficacy of this compound in a Rat Model of Ventricular Tachycardia
| Treatment Group | Ventricular Tachycardia Inducibility (%) | Number of Extrastimuli for VT Induction | Ventricular Tachycardia Cycle Length (ms) | Arrhythmia Score |
| Vehicle (Control) | ||||
| This compound (Dose 1) | ||||
| This compound (Dose 2) | ||||
| This compound (Dose 3) |
Arrhythmia Scoring
To provide a comprehensive assessment of arrhythmia severity, a scoring system can be employed. The score is determined by the type and duration of the induced arrhythmia.[1][3][4][17][18]
Table 3: Example of an Arrhythmia Scoring System for Ventricular Arrhythmias in Rats
| Score | Arrhythmia Observed |
| 0 | No arrhythmia |
| 1 | Single ventricular premature beats (VPBs) |
| 2 | Multiple VPBs or non-sustained VT (<15 consecutive beats) |
| 3 | Sustained VT (>15 consecutive beats) |
| 4 | Ventricular fibrillation |
Visualization of Signaling Pathways and Experimental Workflows
Beta-Adrenergic Signaling Pathway and the Action of this compound
This compound exerts a beta-blocking effect, which is a key component of its antiarrhythmic action. The following diagram illustrates the canonical beta-adrenergic signaling pathway in a cardiomyocyte and the inhibitory effect of this compound.[10][17]
References
- 1. Evaluation of Arrhythmia Scoring Systems and Exercise-Induced Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. micropaceep.com [micropaceep.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Quantification of arrhythmias using scoring systems: an examination of seven scores in an in vivo model of regional myocardial ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of oral propafenone in chronic ventricular arrhythmias: a placebo controlled cross-over exercise study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Effects of propafenone on ventricular arrhythmias: double-blind, parallel, randomized, placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic Propafenone Application Increases Functional KIR2.1 Expression In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. The use of atrial pacing to induce atrial fibrillation and flutter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Electrophysiological Study of Induced Ventricular Tachycardia in Intact Rat Model of Chronic Ischemic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Programmed electrical stimulation-induced arrhythmias in isolated hearts from adult and senescent rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new protocol of programmed stimulation for assessment of predisposition to spontaneous ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-Propafenone in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propafenone (B51707) is a Class 1C antiarrhythmic agent widely used in the management of cardiac arrhythmias.[1][2][3] It is administered as a racemic mixture of (S)- and (R)-enantiomers, which exhibit stereoselective pharmacological properties.[4][5][6][7] Both enantiomers are potent blockers of the fast inward sodium current (INa), primarily through their action on the cardiac sodium channel Nav1.5.[1][4][7][8][9] However, the (S)-enantiomer is a significantly more potent β-adrenergic antagonist than the (R)-enantiomer.[1][4][6][7][9] These characteristics make (S)-propafenone a valuable tool for dissecting the electrophysiological mechanisms of cardiac excitability and arrhythmia.
These application notes provide detailed protocols for utilizing this compound in patch-clamp electrophysiology studies to investigate its effects on key cardiac ion channels.
Mechanism of Action
This compound's primary mechanism of action as a Class 1C antiarrhythmic is the blockade of voltage-gated sodium channels.[1][2][9] This blockade is state-dependent, with a higher affinity for the open and inactivated states of the channel, leading to a use-dependent reduction in the fast inward sodium current.[10][11] This action slows the upstroke velocity (Phase 0) of the cardiac action potential and reduces conduction velocity in the myocardium.[1][9][12]
In addition to sodium channel blockade, this compound exhibits β-blocking activity, which can modulate cardiac function by antagonizing the effects of catecholamines.[2][4] It also affects various potassium channels, including the human Ether-à-go-go-Related Gene (hERG) channel, which is crucial for cardiac repolarization.[13][14][15][16]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound on cardiac ion channels.
Data Presentation
Table 1: Inhibitory Effects of Propafenone and its Enantiomers on Cardiac Ion Channels
| Ion Channel | Compound | IC50 (µM) | Cell Type | Technique | Reference |
| Kv | Propafenone | 5.04 ± 1.05 | Rabbit coronary arterial smooth muscle cells | Whole-cell patch clamp | [17] |
| Kv1.4 | Propafenone | 121 | Xenopus laevis oocytes | Two-electrode voltage-clamp | [18][19] |
| hERG | Propafenone | 13 - 15 | Xenopus laevis oocytes | Two-electrode voltage-clamp | [16] |
Table 2: Electrophysiological Effects of Propafenone on Cardiac Action Potential Parameters
| Parameter | Species | Preparation | Concentration (µg/ml) | Effect | Reference |
| Maximal Driving Frequency | Guinea Pig | Isolated atria | 0.5 | 30% decrease | [20] |
| Functional Refractory Period | Guinea Pig | Isolated atria | 0.5 | 65 ms (B15284909) increase | [20] |
| Action Potential Amplitude | Sheep | Purkinje fiber | 0.5 | Reduced | [20] |
| Overshoot Amplitude | Sheep | Purkinje fiber | 0.5 | Reduced | [20] |
| Vmax | Sheep | Purkinje fiber | 0.5 | Decreased (frequency-dependent) | [20] |
| Action Potential Duration | Sheep | Purkinje fiber | 0.5 | Shortened | [20] |
| Effective Refractory Period | Sheep | Purkinje fiber | 0.5 | Shortened | [20] |
Experimental Protocols
General Workflow for Patch-Clamp Electrophysiology
Caption: General experimental workflow for a patch-clamp study.
Protocol 1: Whole-Cell Voltage-Clamp Recording of Nav1.5 Currents
Objective: To characterize the inhibitory effects of this compound on human Nav1.5 channels expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing hNav1.5
-
This compound hydrochloride stock solution (e.g., 10 mM in DMSO)
-
Cell culture reagents
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Micro-perfusion system
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.
Procedure:
-
Cell Preparation: Culture HEK293-hNav1.5 cells under standard conditions. Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to establish the whole-cell configuration.
-
Set the holding potential to -120 mV to ensure all channels are in the resting state.
-
-
Voltage Protocol for Tonic Block:
-
From the holding potential of -120 mV, apply a 500 ms depolarizing step to -20 mV to elicit the peak inward sodium current. Repeat this step at a low frequency (e.g., 0.1 Hz) to measure the baseline current.
-
Begin perfusion with the external solution containing the desired concentration of this compound.
-
Continue applying the voltage protocol until a steady-state block is achieved (typically 3-5 minutes).
-
-
Voltage Protocol for Use-Dependent Block:
-
From a holding potential of -120 mV, apply a train of short depolarizing pulses (e.g., 20 ms to -20 mV) at varying frequencies (e.g., 1 Hz, 5 Hz, 10 Hz).
-
Record the peak current for each pulse in the train to assess the degree of use-dependent block.
-
-
Data Analysis:
-
Measure the peak inward current amplitude before and after drug application.
-
Calculate the percentage of block for each concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50.
-
For use-dependent block, plot the normalized peak current against the pulse number.
-
Protocol 2: Whole-Cell Voltage-Clamp Recording of hERG Potassium Currents
Objective: To evaluate the effects of this compound on hERG potassium channels expressed in a suitable cell line.
Materials:
-
CHO or HEK293 cells stably expressing hERG channels
-
This compound hydrochloride stock solution
-
Standard cell culture and patch-clamp equipment
Solutions:
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 5 Mg-ATP. Adjust pH to 7.2 with KOH.
Procedure:
-
Cell and Pipette Preparation: Follow the same procedures as in Protocol 1, using the appropriate cell line and solutions for hERG recording.
-
Recording: Establish a whole-cell configuration as described previously.
-
Voltage Protocol for hERG Current:
-
Set the holding potential to -80 mV.
-
Apply a depolarizing step to +20 mV for 2 seconds to activate and inactivate the hERG channels.
-
Repolarize to -50 mV for 2 seconds to record the deactivating tail current. This tail current is a measure of the hERG current.
-
Repeat this protocol at a frequency of approximately 0.05 Hz to obtain a stable baseline.
-
-
Drug Application and Recording:
-
Perfuse the cell with the external solution containing this compound at the desired concentration.
-
Continue applying the voltage protocol until the effect of the drug on the tail current reaches a steady state.
-
-
Data Analysis:
Concluding Remarks
This compound is a versatile pharmacological tool for investigating the function of cardiac ion channels. The protocols outlined above provide a framework for conducting detailed electrophysiological studies to elucidate its mechanisms of action and to screen for potential cardiac liabilities of new chemical entities. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results. Researchers should always consider the state- and use-dependent nature of this compound's interaction with ion channels when designing their experiments.
References
- 1. drugs.com [drugs.com]
- 2. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Mechanistic Clinical Trial using (R) versus this compound to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective interactions of (R)- and this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiologic, inotropic and antiarrhythmic effects of propafenone, 5-hydroxypropafenone and N-depropylpropafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propafenone | Potassium Channel | MRP | Sodium Channel | TargetMol [targetmol.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Trapping and dissociation of propafenone derivatives in HERG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. go.drugbank.com [go.drugbank.com]
- 17. Inhibition of voltage-dependent K+ current in rabbit coronary arterial smooth muscle cells by the class Ic antiarrhythmic drug propafenone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of Antiarrhythmic Drug Propafenone Effects on the C-type KV1.4 Potassium Channel by PHo and K+ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Regulation of antiarrhythmic drug propafenone effects on the c-type Kv1.4 potassium channel by PHo and K+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Electrophysiological and antiarrhythmic properties of propafenon in isolated cardiac preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-Propafenone in Cardiac Hypertrophy Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiac hypertrophy, an enlargement of the heart muscle, is an adaptive response to pressure overload and other stimuli. However, sustained hypertrophy can progress to heart failure. Beta-adrenergic receptor blockers (beta-blockers) are a cornerstone of therapy for heart failure and have been shown to attenuate and even reverse cardiac remodeling. Propafenone, an antiarrhythmic agent, exists as two enantiomers, (R)- and (S)-propafenone. Notably, this compound exhibits beta-blocking activity.[1] This property suggests a potential therapeutic role for this compound in mitigating cardiac hypertrophy.
These application notes provide a framework for investigating the effects of this compound on cardiac hypertrophy in both in vitro and in vivo models. The protocols outlined below are established methods for studying cardiac hypertrophy and can be adapted to evaluate the efficacy of this compound.
Mechanism of Action: The Role of Beta-Blockade in Cardiac Hypertrophy
Chronic stimulation of β-adrenergic receptors by catecholamines is a key driver of pathological cardiac hypertrophy.[2][3] This sustained signaling activates downstream pathways leading to increased protein synthesis, changes in gene expression, and ultimately, cardiomyocyte growth. Beta-blockers, by competitively inhibiting β-adrenergic receptors, can counteract these effects. The (S)-enantiomer of propafenone, possessing beta-blocking properties, is hypothesized to attenuate cardiac hypertrophy through this mechanism.[1][4] Chronic administration of beta-blockers has been shown to suppress the development of cardiac hypertrophy.[5]
Key Signaling Pathways in Cardiac Hypertrophy and Beta-Blocker Intervention
Several signaling cascades are implicated in the development of cardiac hypertrophy. The following diagram illustrates the major pathways and the potential point of intervention for this compound as a beta-blocker.
Caption: Signaling pathways in cardiac hypertrophy and the inhibitory point of this compound.
Experimental Workflow for Investigating this compound in Cardiac Hypertrophy
The following diagram outlines a typical experimental workflow for assessing the anti-hypertrophic potential of this compound.
Caption: Experimental workflow for in vitro and in vivo studies of this compound.
Data Presentation: Expected Outcomes
Table 1: Expected In Vitro Effects of this compound on Cardiomyocyte Hypertrophy
| Parameter | Control | Hypertrophic Stimulus (e.g., Phenylephrine) | Hypertrophic Stimulus + this compound |
| Cell Surface Area (μm²) | Baseline | Increased | Reduced vs. Stimulus |
| ANP mRNA Expression (fold change) | 1.0 | Significantly Increased | Significantly Decreased vs. Stimulus |
| BNP mRNA Expression (fold change) | 1.0 | Significantly Increased | Significantly Decreased vs. Stimulus |
| β-MHC mRNA Expression (fold change) | 1.0 | Significantly Increased | Significantly Decreased vs. Stimulus |
| p-Akt / Total Akt Ratio | Baseline | Increased | Decreased vs. Stimulus |
| p-mTOR / Total mTOR Ratio | Baseline | Increased | Decreased vs. Stimulus |
Table 2: Expected In Vivo Effects of this compound on a Cardiac Hypertrophy Model (e.g., TAC)
| Parameter | Sham | TAC | TAC + this compound |
| Heart Weight / Body Weight Ratio (mg/g) | Baseline | Increased | Reduced vs. TAC |
| Left Ventricular Wall Thickness (mm) | Baseline | Increased | Reduced vs. TAC |
| Ejection Fraction (%) | Normal | Decreased | Improved vs. TAC |
| Cardiomyocyte Cross-Sectional Area (μm²) | Baseline | Increased | Reduced vs. TAC |
| Fibrosis (%) | Minimal | Increased | Reduced vs. TAC |
Experimental Protocols
Protocol 1: In Vitro Induction of Cardiac Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
Materials:
-
Neonatal rat pups (1-2 days old)
-
DMEM/M199 medium (4:1)
-
Horse serum, Fetal calf serum
-
Penicillin-streptomycin
-
Gelatin-coated culture dishes
-
Phenylephrine (PE) or Angiotensin II (Ang II)
-
This compound
Procedure:
-
Isolate NRVMs from neonatal rat ventricles using established enzymatic digestion protocols.[6]
-
To enrich for myocytes, pre-plate the cell suspension for 1-2 hours to allow for fibroblast adhesion.[6]
-
Plate the non-adherent myocytes on gelatin-coated dishes at a suitable density.
-
Culture the cells for 24-48 hours until they are confluent and beating.
-
Induce hypertrophy by treating the cells with a pro-hypertrophic agent such as phenylephrine (e.g., 20-100 µM) or Angiotensin II (e.g., 10⁻⁷ M) for 24-48 hours.[7][8][9]
-
For the treatment group, co-incubate the cells with the hypertrophic stimulus and varying concentrations of this compound.
-
A control group should receive the vehicle alone.
Protocol 2: Measurement of Cardiomyocyte Size by Immunofluorescence
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/blocking buffer (e.g., 2% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody (e.g., anti-α-actinin)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclei
-
Fluorescence microscope
Procedure:
-
Culture and treat NRVMs on glass coverslips as described in Protocol 1.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[10]
-
Wash the cells twice with PBS.
-
Permeabilize and block the cells for 45-60 minutes.
-
Incubate with the primary antibody against a sarcomeric protein like α-actinin overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).
Protocol 3: Quantification of Hypertrophic Markers by qRT-PCR
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for hypertrophic markers (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Lyse the treated cells from Protocol 1 and extract total RNA according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for Atrial Natriuretic Peptide (ANP), Brain Natriuretic Peptide (BNP), and β-Myosin Heavy Chain (β-MHC).[11][12][13]
-
Normalize the expression of the target genes to a stable housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
Protocol 4: Analysis of Signaling Pathways by Western Blot
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-mTOR, anti-phospho-mTOR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Extract total protein from the treated cells (Protocol 1) using lysis buffer.
-
Determine the protein concentration of each sample.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[14]
-
Block the membrane for 1 hour at room temperature.[15]
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, mTOR) overnight at 4°C.[16][17]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and calculate the ratio of phosphorylated to total protein.
Logical Relationship of the Proposed Investigation
The following diagram illustrates the logical flow of the proposed research to evaluate this compound's anti-hypertrophic potential.
Caption: Logical framework for investigating this compound in cardiac hypertrophy.
Conclusion
The beta-blocking properties of this compound provide a strong rationale for its investigation as a potential therapeutic agent for cardiac hypertrophy. The protocols and workflows detailed in these application notes offer a comprehensive guide for researchers to explore this potential. By employing these established in vitro and in vivo models, it is possible to elucidate the efficacy and mechanism of action of this compound in mitigating pathological cardiac remodeling.
References
- 1. A Mechanistic Clinical Trial using (R) versus this compound to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Adrenergic receptor signaling in cardiac function and heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Propafenone shows class Ic and class II antiarrhythmic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of long-term treatment with beta-blocker on cardiac hypertrophy in SHR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulation of the p38 Mitogen-activated Protein Kinase Pathway in Neonatal Rat Ventricular Myocytes by the G Protein–coupled Receptor Agonists, Endothelin-1 and Phenylephrine: A Role in Cardiac Myocyte Hypertrophy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.physiology.org [journals.physiology.org]
- 10. fujifilmcdi.com [fujifilmcdi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting miR-30d reverses pathological cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. mTOR attenuates the inflammatory response in cardiomyocytes and prevents cardiac dysfunction in pathological hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
High-Throughput Screening Methods for (S)-Propafenone Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Propafenone is a Class 1C antiarrhythmic agent primarily known for its potent blockade of cardiac sodium channels (Nav1.5), which slows the influx of sodium ions into cardiomyocytes and decreases cell excitability.[1][2][3] It is the S-enantiomer of the racemic mixture propafenone (B51707) and also exhibits beta-adrenergic blocking activity.[4][5] The development of this compound analogs necessitates robust high-throughput screening (HTS) platforms to efficiently evaluate their potency and selectivity against key cardiac ion channels and to assess potential cytotoxicity. This document provides detailed application notes and protocols for HTS assays tailored for the characterization of this compound analogs, focusing on sodium and potassium channel activity, as well as overall cell viability.
Data Presentation: Comparative Potency of Propafenone and Analogs
The following tables summarize the inhibitory concentrations (IC50) of propafenone and its analogs against key cardiac ion channels, as determined by high-throughput screening methods. It is important to note that both (R)- and this compound have been shown to be equipotent in blocking sodium channels.[5]
Table 1: Inhibitory Activity against Cardiac Sodium Channel (Nav1.5)
| Compound | Assay Method | Cell Line | IC50 (µM) | Reference |
| Propafenone | Automated Patch Clamp | HEK293 | Not explicitly stated, but state-dependent block demonstrated | [6] |
| This compound | Patch Clamp | Guinea Pig Ventricular Cells | Not explicitly stated, equipotent to (R)-propafenone | [7] |
| Analog A | Automated Patch Clamp | CHO-Nav1.5 | [Example Data] | |
| Analog B | FLIPR Membrane Potential Assay | HEK-Nav1.5 | [Example Data] |
Table 2: Inhibitory Activity against Cardiac Potassium Channels
| Compound | Channel | Assay Method | Cell Line/System | IC50 (µM) | Reference |
| Propafenone | hERG (Kv11.1) | Two-electrode voltage clamp | Xenopus oocytes | 13-15 | [1] |
| Propafenone | Kv1.4 | Two-electrode voltage clamp | Xenopus oocytes | 121 | [8] |
| Propafenone | Kv1.5 | Whole-cell patch clamp | Ltk- cells | 4.4 | [9] |
| Propafenone | Kv channels | Whole-cell patch clamp | Rabbit coronary artery smooth muscle cells | 5.04 | [3] |
| Propafenone Analog (SCT-AS03) | hERG (Kv11.1) | Two-electrode voltage clamp | Xenopus oocytes | 0.77 | [10] |
| Propafenone Analog (GPV574) | hERG (Kv11.1) | Two-electrode voltage clamp | Xenopus oocytes | 5.04 | [10] |
| Analog C | hERG | Automated Patch Clamp | CHO-hERG | [Example Data] | |
| Analog D | Kv1.5 | Automated Patch Clamp | HEK-Kv1.5 | [Example Data] |
Table 3: Cytotoxicity Profile
| Compound | Assay Method | Cell Line | CC50 (µM) | Reference |
| This compound | CellTiter-Glo® | AC16 Human Cardiomyocytes | [Example Data] | |
| Analog A | CellTiter-Glo® | AC16 Human Cardiomyocytes | [Example Data] | |
| Analog B | CellTiter-Glo® | AC16 Human Cardiomyocytes | [Example Data] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cardiac Sodium Channel Blockade
Blockade of the Nav1.5 channel in cardiomyocytes by this compound analogs reduces the fast inward sodium current (INa) during phase 0 of the action potential. This leads to a decreased upstroke velocity, slowed conduction, and an increase in the effective refractory period, which are the bases for its antiarrhythmic effect.
Signaling Pathway of Cardiac Potassium Channel Blockade
Propafenone and its analogs can also block various potassium channels, which are crucial for the repolarization phase (phase 3) of the cardiac action potential.[11] Blockade of these channels, such as hERG, prolongs the action potential duration (APD), which can contribute to the antiarrhythmic effect but also carries a risk of proarrhythmic events like Torsades de Pointes.[12]
High-Throughput Screening Workflow
The general workflow for screening this compound analogs involves primary screening using a high-throughput, fluorescence-based assay, followed by secondary screening and confirmation using a higher content method like automated patch clamping. A parallel cytotoxicity screen is essential to identify and deprioritize non-specific, toxic compounds.
Experimental Protocols
Automated Patch Clamp (APC) Assay for Nav1.5 and K+ Channels
This protocol provides a high-fidelity, electrophysiological assessment of compound effects on ion channel function.
a. Cell Preparation
-
Culture CHO or HEK293 cells stably expressing the human cardiac ion channel of interest (e.g., Nav1.5, hERG, Kv1.5) to 70-90% confluency.
-
On the day of the experiment, wash cells with Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Dissociate cells using a gentle, non-enzymatic cell dissociation solution.
-
Resuspend cells in the appropriate external solution at a concentration of 1-5 x 10^6 cells/mL.
-
Allow cells to recover for at least 30 minutes at room temperature before use.
b. Solutions
-
External Solution (Nav1.5): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with NaOH.
-
Internal Solution (Nav1.5): 120 mM CsF, 20 mM CsCl, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA; pH 7.2 with CsOH.
-
External Solution (K+ Channels): 140 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose; pH 7.4 with KOH.
-
Internal Solution (K+ Channels): 130 mM K-Aspartate, 10 mM KCl, 5 mM MgATP, 10 mM HEPES, 10 mM EGTA; pH 7.2 with KOH.
c. Automated Patch Clamp Procedure (e.g., QPatch or SyncroPatch)
-
Prime the system with external and internal solutions.
-
Load the cell suspension onto the instrument.
-
Initiate the automated cell capture, sealing, and whole-cell configuration process.
-
Apply the appropriate voltage protocol to elicit and record baseline ion channel currents.
-
Nav1.5 Voltage Protocol: From a holding potential of -100 mV, apply a depolarizing step to -20 mV for 20 ms (B15284909) to elicit peak sodium current.
-
hERG Voltage Protocol: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic tail current.
-
-
Prepare a serial dilution of the this compound analogs in the external solution.
-
Apply the compound solutions to the cells in increasing concentrations, allowing for a sufficient incubation time (typically 2-5 minutes) at each concentration to reach steady-state block.
-
Record the ion channel currents in the presence of each compound concentration.
-
At the end of the experiment, apply a known potent blocker as a positive control to confirm assay performance.
d. Data Analysis
-
Measure the peak current amplitude (for Nav1.5) or tail current amplitude (for hERG) at each compound concentration.
-
Normalize the current amplitude to the baseline (pre-compound) recording.
-
Plot the normalized current as a function of compound concentration and fit the data to a Hill equation to determine the IC50 value.
FLIPR Membrane Potential Assay
This fluorescence-based assay provides a higher throughput method for primary screening of ion channel modulators.
a. Cell Preparation
-
Seed CHO or HEK293 cells stably expressing the ion channel of interest into black-walled, clear-bottom 384-well microplates at a density that will form a confluent monolayer overnight.
-
Incubate the plates at 37°C and 5% CO2.
b. Reagent Preparation
-
Prepare the FLIPR Membrane Potential Assay Kit dye-loading buffer according to the manufacturer's instructions.
c. Assay Procedure
-
On the day of the assay, remove the cell culture medium from the plates.
-
Add an equal volume of the prepared dye-loading buffer to each well.
-
Incubate the plates for 30-60 minutes at 37°C, protected from light.
-
Prepare a plate containing the this compound analogs at 4x the final desired concentration in the assay buffer.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Initiate the assay protocol on the FLIPR instrument, which will first measure the baseline fluorescence.
-
The instrument will then add the compound solution to the cell plate and immediately begin recording the change in fluorescence over time, which reflects the change in membrane potential.
-
For voltage-gated channels, a chemical or electrical stimulus may be required to open the channels and observe compound-induced block.
d. Data Analysis
-
Calculate the change in fluorescence intensity (ΔF) in response to the compound addition.
-
Normalize the ΔF values to the response of a positive control (known blocker) and a negative control (vehicle).
-
Plot the normalized response against the compound concentration to determine the IC50 value.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, to assess cytotoxicity.[1]
a. Cell Preparation
-
Seed a human cardiomyocyte cell line (e.g., AC16) or other relevant cell type into white-walled, clear-bottom 384-well microplates at an optimized density.
-
Incubate the plates at 37°C and 5% CO2 for 24 hours.
b. Assay Procedure
-
Prepare serial dilutions of the this compound analogs in cell culture medium.
-
Add the compound dilutions to the cells and incubate for a predetermined period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
c. Data Analysis
-
Subtract the average background luminescence (from wells with medium only) from all experimental values.
-
Normalize the luminescence signal of the compound-treated wells to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the compound concentration and fit to a dose-response curve to calculate the CC50 (50% cytotoxic concentration).
References
- 1. Blocking effects of the antiarrhythmic drug propafenone on the HERG potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of voltage-dependent K+ current in rabbit coronary arterial smooth muscle cells by the class Ic antiarrhythmic drug propafenone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State-dependent block of human cardiac hNav1.5 sodium channels by propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Antiarrhythmic Drug Propafenone Effects on the C-type KV1.4 Potassium Channel by PHo and K+ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nanion.de [nanion.de]
- 7. Trapping and dissociation of propafenone derivatives in HERG channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CV Pharmacology | Class III Antiarrhythmics (Potassium Channel Blockers) [cvpharmacology.com]
- 9. Targeting of Potassium Channels in Cardiac Arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 11. academic.oup.com [academic.oup.com]
- 12. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Synthesis of (S)-Propafenone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in improving the yield and enantioselectivity of (S)-Propafenone synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the enantioselective synthesis of this compound.
Issue 1: Low Overall Yield in Racemic Propafenone (B51707) Synthesis
-
Question: My synthesis of racemic propafenone is resulting in a low overall yield. Which steps are most critical for optimization?
-
Answer: Low yields in propafenone synthesis can often be traced back to two key steps: the Fries rearrangement for the synthesis of the o-hydroxyacetophenone intermediate and the subsequent Aldol condensation. To improve your yield, consider the following optimizations:
-
Fries Rearrangement: The choice of solvent is crucial. Using chlorobenzene (B131634) as a solvent has been shown to be superior to more commonly used solvents in this rearrangement, leading to a higher yield of o-hydroxyacetophenone.
-
Aldol Condensation: The stoichiometry of the base and the solvent volume are critical parameters. For each mole of the starting material, using seven moles of base and a larger solvent volume (e.g., 1.2 liters) can significantly maximize the yield of the chalcone (B49325) intermediate.
-
Issue 2: Poor Enantioselectivity (Low Enantiomeric Excess - ee)
-
Question: I am attempting an asymmetric synthesis of this compound, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?
-
Answer: Low enantiomeric excess is a common challenge in asymmetric synthesis. The issue can stem from the chosen synthetic strategy, reaction conditions, or the purity of reagents. Here are some troubleshooting steps and alternative approaches:
-
Validate Your Analytical Method: Before optimizing the reaction, ensure your chiral chromatography method (HPLC, GC, or SFC) is accurate. Prepare a racemic sample and verify that you can achieve baseline separation of the enantiomers.
-
Catalyst and Ligand Choice: In asymmetric hydrogenations of the chalcone precursor, the choice of the chiral catalyst and ligand is paramount. Ru(II)-based catalysts with chiral ligands have shown high efficiency. The enantioselectivity can be dramatically influenced by the solvent and the copper salt precursor used in asymmetric conjugate addition reactions. Experiment with different copper carboxylates in solvents like Et₂O, THF, or EtOAc to potentially improve enantioselectivity.[1]
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often enhance enantioselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can significantly impact the transition state of the enantioselective step. A screening of different solvents is recommended.
-
Reaction Time: Prolonged reaction times can sometimes lead to racemization of the product. Monitor the reaction progress and quench it once the starting material is consumed.
-
-
Chiral Building Block Purity: If you are using a chiral building block approach, such as with (S)-glycidyl tosylate, ensure the starting material has a high enantiomeric purity. Impurities in the chiral starting material will directly translate to a lower ee in the final product.
-
Issue 3: Difficulty with Chiral Resolution of Racemic Propafenone
-
Question: I am trying to resolve racemic propafenone using diastereomeric salt crystallization, but I am struggling to obtain a high yield and enantiomeric purity of the (S)-enantiomer. What should I consider?
-
Answer: Diastereomeric salt crystallization is a powerful technique but requires careful optimization.[2][3][4][5] The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent.[4]
-
Screening of Resolving Agents and Solvents: The key is to find a combination where one diastereomeric salt is significantly less soluble than the other. For a basic compound like propafenone, acidic resolving agents are used. A common and effective choice is a derivative of tartaric acid. It is crucial to perform a systematic screening of various chiral acids and a range of solvents (e.g., alcohols, ketones, esters, and their mixtures with water).
-
Control of Supersaturation and Cooling Rate: The rate of cooling and the level of supersaturation are critical for obtaining crystals of high diastereomeric purity. Slow cooling is generally preferred. Seeding the solution with a few crystals of the desired diastereomer can help induce crystallization and improve selectivity.
-
Stoichiometry of the Resolving Agent: The molar ratio of the resolving agent to the racemic propafenone can influence the resolution efficiency. While a 1:1 ratio is a common starting point, exploring substoichiometric amounts of the resolving agent can sometimes be beneficial.
-
Kinetic vs. Thermodynamic Control: It is possible that the desired diastereomer is not the most thermodynamically stable one. In such cases, a kinetic resolution, where the crystallization is stopped before reaching equilibrium, might be necessary to isolate the desired product.[2]
-
Frequently Asked Questions (FAQs)
-
Question: What are the main strategies for synthesizing enantiomerically pure this compound?
-
Answer: There are two primary approaches for the enantioselective synthesis of this compound:
-
Asymmetric Synthesis: This involves creating the chiral center in a stereocontrolled manner. Common methods include:
-
Asymmetric Hydrogenation: The chalcone precursor of propafenone can be asymmetrically hydrogenated using a chiral catalyst to produce the desired enantiomer of the dihydrochalcone (B1670589) intermediate.[6] Ru(II) catalysts have been shown to be effective for this transformation, yielding high enantiomeric purities.[6]
-
Use of Chiral Building Blocks: This strategy involves starting with a readily available enantiopure molecule that is incorporated into the final product. For this compound, (S)-glycidyl tosylate is a suitable chiral building block.[7]
-
-
Chiral Resolution: This involves separating the two enantiomers from a racemic mixture of propafenone. The most common industrial method is diastereomeric salt crystallization .[4] This technique relies on reacting the racemic propafenone with a chiral resolving agent (like a tartaric acid derivative) to form two diastereomeric salts with different solubilities, allowing for their separation by crystallization.[2][3]
-
-
Question: Are there any "greener" synthesis methods for the asymmetric reduction of propafenone precursors?
-
Answer: Yes, recent research has focused on developing more environmentally friendly methods. For the asymmetric transfer hydrogenation of chalcones, which are precursors to propafenone, it has been demonstrated that the reaction can be carried out efficiently in water using sodium formate (B1220265) as a hydrogen source and a Ru(II) catalyst.[6] This approach avoids the use of volatile organic solvents.
-
Question: Why is the synthesis of the (S)-enantiomer of propafenone important?
-
Answer: The two enantiomers of propafenone, (R)- and this compound, have different pharmacological profiles. While both enantiomers exhibit similar sodium channel-blocking activity (the primary antiarrhythmic effect), the (S)-enantiomer is a more potent beta-blocker.[8] Developing a synthesis for the pure (S)-enantiomer allows for more specific therapeutic applications and can reduce the side effects associated with the beta-blocking activity of the racemic mixture.[8]
Data Presentation
Table 1: Comparison of Chiral Resolution and Asymmetric Synthesis Strategies
| Strategy | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Diastereomeric Salt Crystallization | Racemic Propafenone, Chiral Resolving Agent (e.g., Tartaric Acid Derivative) | Can reach >99% after optimization | Cost-effective for large-scale production, well-established technique.[4] | Requires screening of resolving agents and solvents, yield is theoretically limited to 50% for the desired enantiomer per cycle. |
| Asymmetric Hydrogenation of Chalcone | Chalcone Precursor, Chiral Ru(II) Catalyst | Up to 98:2 enantiomeric ratio reported for similar substrates.[6] | Potentially higher overall yield as it avoids discarding one enantiomer. | Requires specialized and often expensive chiral catalysts. |
| Chiral Building Block Synthesis | (S)-Glycidyl Tosylate | Can be high, dependent on the purity of the starting material.[7] | Direct route to the desired enantiomer. | The chiral building block can be expensive. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization of Racemic Propafenone
This is a general guideline and requires optimization for specific resolving agents and solvents.
-
Screening: In small-scale trials, dissolve racemic propafenone and a selected chiral resolving agent (e.g., a derivative of tartaric acid) in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) with gentle heating.
-
Crystallization: Based on the screening results, dissolve racemic propafenone and the optimal resolving agent in the chosen solvent at an elevated temperature to achieve a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.
-
Liberation of Enantiomer: Suspend the isolated diastereomeric salt in water and add a base (e.g., sodium bicarbonate) to neutralize the resolving agent and liberate the free base of the this compound enantiomer.
-
Extraction and Purification: Extract the this compound with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.
Protocol 2: General Procedure for Asymmetric Transfer Hydrogenation of a Chalcone Precursor
This protocol is based on the reduction of similar chalcone substrates and should be adapted for the specific propafenone precursor.[6]
-
Reaction Setup: In a reaction vessel, dissolve the chalcone precursor, a Ru(II) chiral catalyst, and a hydrogen source (e.g., sodium formate) in a suitable solvent (e.g., water).
-
Reaction: Stir the mixture at the optimized temperature for the required time to achieve complete conversion.
-
Work-up: After the reaction is complete, extract the product with an organic solvent.
-
Purification: Purify the resulting chiral dihydrochalcone by column chromatography.
-
Conversion to this compound: The purified intermediate can then be converted to this compound through subsequent synthetic steps.
-
Analysis: Determine the enantiomeric excess of the dihydrochalcone intermediate using chiral HPLC.
Visualizations
Caption: General workflow for the synthesis of this compound via chiral resolution.
Caption: A decision tree for troubleshooting low enantiomeric excess.
References
- 1. Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. benchchem.com [benchchem.com]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing for (S)-Propafenone in Reverse-Phase HPLC
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying and resolving peak tailing issues encountered during the reverse-phase HPLC analysis of (S)-Propafenone.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
Peak tailing is a chromatographic phenomenon where the peak is not symmetrical, and the latter half of the peak is broader than the front half. For quantitative analysis, this can lead to inaccurate peak integration, reduced sensitivity, and poor resolution between closely eluting peaks. This compound, being a basic compound, is particularly susceptible to peak tailing in reverse-phase HPLC.
Q2: What are the primary causes of peak tailing for this compound?
The most common cause of peak tailing for basic compounds like this compound is secondary interactions with the stationary phase. This compound has a pKa of approximately 9.7 for its strongest basic functional group. At typical mobile phase pH values, the molecule can be protonated and carry a positive charge. This cationic form can interact with residual, negatively charged silanol (B1196071) groups (-SiO⁻) on the surface of silica-based stationary phases (e.g., C18). This secondary ionic interaction is a slower process than the primary hydrophobic interaction, causing some analyte molecules to lag behind, resulting in a tailed peak.
Other potential causes include:
-
Column Overload: Injecting too high a concentration of the sample.
-
Poor Column Condition: A void at the column inlet or a contaminated frit can distort the peak shape.
-
Inappropriate Mobile Phase pH: A mobile phase pH close to the pKa of this compound can lead to inconsistent ionization and peak shape issues.
-
Insufficient Buffer Capacity: The buffer may not be able to maintain a consistent pH on the column.
-
Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector.
Q3: How can I reduce peak tailing for this compound by adjusting the mobile phase pH?
Lowering the mobile phase pH is a very effective strategy. By operating at a low pH (e.g., 2.5-3.5), the residual silanol groups on the silica (B1680970) packing are protonated (-SiOH) and become neutral. This minimizes the ionic interaction with the protonated this compound, leading to a more symmetrical peak shape.
Q4: Can the choice of buffer and its concentration impact peak shape?
Yes, the buffer is critical for maintaining a stable pH across the column. A low buffer concentration may not be sufficient to control the pH at the silica surface, leading to peak tailing. Increasing the buffer concentration, typically in the range of 20-50 mM, can improve peak symmetry by ensuring a consistent pH environment. The choice of buffer is also important; phosphate (B84403) and formate (B1220265) buffers are commonly used at low pH.
Q5: What role does the HPLC column itself play in peak tailing?
The choice of HPLC column is crucial. Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, which significantly reduces peak tailing for basic compounds. For particularly challenging separations, consider using columns with alternative stationary phases, such as those with embedded polar groups or hybrid particle technology, which are designed to shield the analyte from residual silanols.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Data Presentation: Impact of Chromatographic Parameters on Peak Asymmetry
The following table presents illustrative data on how changes in mobile phase pH, buffer concentration, and column type can affect the peak asymmetry factor of this compound. An asymmetry factor of 1.0 indicates a perfectly symmetrical peak, with values greater than 1.0 indicating tailing.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Mobile Phase pH | 4.5 | 3.5 | 2.5 | 2.5 |
| Buffer Concentration | 10 mM Phosphate | 10 mM Phosphate | 10 mM Phosphate | 25 mM Phosphate |
| Column Type | Standard C18 | Standard C18 | Standard C18 | End-capped C18 |
| Illustrative Peak Asymmetry Factor | 2.1 | 1.6 | 1.3 | 1.1 |
Experimental Protocols
Protocol 1: Standard Analysis of this compound with Potential for Peak Tailing
-
Column: Standard C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: 40:60 (v/v) Acetonitrile (B52724) : 10 mM Potassium Phosphate Buffer
-
pH: 4.5
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 248 nm
-
Sample Preparation: Dissolve this compound standard in mobile phase to a concentration of 10 µg/mL.
Protocol 2: Optimization of Mobile Phase pH to Reduce Peak Tailing
-
Prepare Mobile Phases: Prepare three separate aqueous mobile phase components consisting of 10 mM potassium phosphate buffer adjusted to pH 4.5, 3.5, and 2.5 with phosphoric acid.
-
Equilibrate the System: Begin with the pH 4.5 mobile phase (mixed with acetonitrile in a 60:40 ratio). Equilibrate the column for at least 15 minutes.
-
Inject Sample: Inject the this compound sample and record the chromatogram.
-
Calculate Peak Asymmetry: Determine the peak asymmetry factor from the resulting chromatogram.
-
Repeat for Lower pH: Sequentially switch to the pH 3.5 and then the pH 2.5 mobile phases, allowing for adequate equilibration time before each injection. Record the chromatograms and calculate the peak asymmetry for each condition.
Protocol 3: Evaluation of Buffer Concentration
-
Select Optimal pH: Based on the results from Protocol 2, select the pH that provided the best peak shape (e.g., pH 2.5).
-
Prepare Buffers: Prepare two separate aqueous mobile phase components at the optimal pH, one with a 10 mM and the other with a 25 mM potassium phosphate buffer concentration.
-
Analyze at Each Concentration: Following the same procedure as in Protocol 2, analyze the this compound sample using mobile phases prepared with each buffer concentration and record the peak asymmetry.
Protocol 4: Assessment of Column Chemistry
-
Select Optimal Mobile Phase: Use the mobile phase composition (pH and buffer concentration) that gave the best results from the previous protocols.
-
Install Alternative Column: Replace the standard C18 column with a high-purity, end-capped C18 column of the same dimensions.
-
Equilibrate and Analyze: Equilibrate the new column thoroughly with the optimized mobile phase and inject the this compound sample.
-
Compare Results: Compare the peak asymmetry obtained with the end-capped column to that from the standard C18 column under the same conditions.
Mandatory Visualization
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing issues for this compound.
Overcoming poor solubility of (S)-Propafenone in cell culture media
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for working with (S)-Propafenone, focusing on overcoming its poor solubility in aqueous cell culture media.
Troubleshooting Guide
Q1: My this compound powder is not dissolving directly in my cell culture medium. What should I do?
This compound, particularly the common hydrochloride salt form, is only slightly soluble in water and aqueous solutions like cell culture media.[1][2] Direct dissolution is unlikely to achieve the desired concentration and will likely result in a non-homogenous suspension.
Solution: You must first prepare a concentrated stock solution using an appropriate organic solvent and then dilute this stock into your final culture medium. The most common and effective solvent for this purpose is Dimethyl Sulfoxide (DMSO).[3]
Q2: I've dissolved this compound in DMSO, but it precipitates or turns cloudy when I add it to my cell culture medium. How can I prevent this?
This is a common issue when a compound is much less soluble in the final aqueous solution than in the organic stock solvent. The precipitation occurs because the compound "crashes out" of the solution as the solvent concentration rapidly drops upon dilution.
Solutions:
-
Use a Serial Dilution Method: Instead of adding the highly concentrated stock directly to the full volume of media, perform one or more intermediate dilution steps.
-
Vortex/Mix While Adding: Add the stock solution drop-wise into the cell culture medium while continuously vortexing or stirring. This rapid mixing helps to disperse the compound quickly, preventing localized high concentrations that lead to precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes help maintain solubility.
-
Check Your Final Concentration: The final concentration of this compound may be exceeding its solubility limit in the medium, even with a co-solvent like DMSO. You may need to lower the final experimental concentration. The hydrochloride salt has a solubility of approximately 0.25 mg/ml in a 1:3 solution of DMSO:PBS (pH 7.2).[3]
Q3: What is the maximum concentration of an organic solvent like DMSO or ethanol (B145695) that is safe for my cells?
The cytotoxicity of solvents is highly dependent on the cell type and the duration of exposure. Primary cells are often more sensitive than immortalized cell lines.[4] It is critical to determine the tolerance of your specific cell line.
General Guidelines:
-
DMSO: A final concentration of 0.1% to 0.5% is generally considered safe for most cell lines.[4][5][6] While some robust cell lines may tolerate up to 1%, this can induce off-target effects.[4][7]
-
Ethanol: The final concentration of ethanol should be kept as low as possible, typically below 0.5% , with many researchers recommending 0.1% or lower.[8][9][10]
Crucial Experimental Control: Always include a "vehicle control" in your experiments. This control group should consist of cells treated with the same final concentration of the solvent (e.g., 0.1% DMSO) in the medium, but without the this compound. This allows you to distinguish the effects of the drug from the effects of the solvent itself.[7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
DMSO is the highly recommended solvent. Propafenone hydrochloride has a solubility of approximately 30 mg/mL in DMSO.[3] Ethanol can also be used, but the solubility is significantly lower at around 0.3 mg/mL.[3]
Q2: How should I prepare and store my this compound stock solution?
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. One vendor recommends storing at -80°C for up to 6 months.[11]
Q3: Can I use heating or sonication to help dissolve the compound?
Yes. If the compound is slow to dissolve in the organic solvent, gentle warming (not to exceed 37°C) or brief sonication can be used to facilitate dissolution. For this compound in DMSO, a vendor specifically notes that ultrasonic treatment may be needed.[11]
Q4: What are the known cellular targets and signaling pathways of this compound?
This compound is a Class 1C antiarrhythmic agent.[1][12][13]
-
Primary Target: Its main mechanism of action is blocking the fast inward sodium channels in myocardial cells.[13][14][15] This slows the rapid depolarization of the cardiac action potential.
-
Secondary Effects: It also exhibits weak beta-adrenergic blocking activity and can inhibit various cardiac potassium and calcium channels.[1][3][15]
Data Summary Tables
Table 1: Solubility of Propafenone Hydrochloride in Common Solvents
| Solvent | Approximate Solubility (mg/mL) |
| DMSO | ~30[3] |
| Dimethyl Formamide (DMF) | ~20[3] |
| Ethanol | ~0.3[3] |
| Water | Slightly Soluble[1] |
| Aqueous Buffer (1:3 DMSO:PBS) | ~0.25[3] |
Table 2: General Cytotoxicity Limits for Solvents in Cell Culture
| Solvent | Recommended Max. Concentration | Notes |
| DMSO | ≤ 0.5% [4][6] | Concentrations below 0.1% are safest.[5][7] Cell-type specific toxicity must be validated. |
| Ethanol | ≤ 0.5% [9][10] | Some robust cell lines may tolerate up to 1%.[8] Always include a vehicle control. |
Experimental Protocols
Protocol 1: Preparation of a 30 mM this compound Stock Solution in DMSO
Materials:
-
This compound Hydrochloride (MW: 377.9 g/mol )
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated scale and vortex mixer
Procedure:
-
Calculate the required mass of this compound HCl. For 1 mL of a 30 mM stock:
-
Mass = 30 mmol/L * 1 L/1000 mL * 377.9 g/mol * 1 mL = 0.01134 g = 11.34 mg
-
-
Weigh out 11.34 mg of this compound HCl powder and place it into a sterile tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. If needed, use a brief sonication bath to aid dissolution.
-
Aliquot the solution into smaller, single-use volumes (e.g., 20 µL) in sterile tubes.
-
Label clearly and store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Diluting Stock Solution into Cell Culture Medium
This protocol is for preparing 10 mL of medium with a final this compound concentration of 30 µM. The final DMSO concentration will be 0.1%.
Procedure:
-
Thaw one aliquot of the 30 mM this compound stock solution.
-
Warm 10 mL of your complete cell culture medium to 37°C in a sterile conical tube.
-
Calculate the volume of stock solution needed:
-
V1 = (M2 * V2) / M1 = (30 µM * 10 mL) / 30,000 µM = 0.01 mL = 10 µL
-
-
Set a vortex mixer to a medium speed.
-
While the medium is vortexing, slowly add the 10 µL of the stock solution drop-wise into the medium.
-
Continue vortexing for an additional 10-15 seconds to ensure homogeneity.
-
The medium is now ready to be added to your cells. Remember to also prepare a vehicle control by adding 10 µL of pure DMSO to 10 mL of medium.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of action of this compound on cardiac ion channels.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Propafenone Hydrochloride CAS#: 34183-22-7 [m.chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 14. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
How to prevent degradation of (S)-Propafenone stock solutions
This guide provides technical support for researchers, scientists, and drug development professionals on the proper handling and storage of (S)-Propafenone stock solutions to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
A1: Solid this compound hydrochloride is stable for at least four years when stored as a crystalline solid at -20°C.[1]
Q2: How should I prepare stock solutions of this compound?
A2: this compound hydrochloride is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] When preparing stock solutions, it is best practice to purge the solvent with an inert gas to minimize oxidation.
Q3: What are the main causes of this compound degradation in solution?
A3: Based on forced degradation studies of propafenone (B51707) hydrochloride, the primary causes of degradation are oxidation and exposure to high temperatures.[2] Degradation under acidic conditions is more pronounced than in alkaline conditions, while photolytic degradation (exposure to light) appears to be less significant.[2][3]
Q4: How long can I store this compound stock solutions?
Q5: Are there any known incompatibilities for this compound solutions?
A5: Yes, propafenone hydrochloride solutions have shown incompatibility with certain substances. For instance, when mixed with potassium chloride solutions, precipitation can occur upon freezing and thawing.[4] It is also incompatible with 0.9% sodium chloride injection.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of this compound stock solutions.
Problem: I am observing unexpected or inconsistent results in my experiments.
This could be due to the degradation of your this compound stock solution. Follow this troubleshooting workflow to identify the potential cause.
Data on Stability of Propafenone Hydrochloride
The following table summarizes the stability of propafenone hydrochloride under different conditions. Note that these studies were conducted on the hydrochloride salt, and while informative, may not perfectly reflect the stability of the free base or the specific (S)-enantiomer in all solvents.
| Compound Form | Solvent/Diluent | Concentration(s) | Storage Conditions | Stability |
| Solid (hydrochloride) | N/A | N/A | -20°C | ≥ 4 years[1] |
| Stock Solution | DMSO | 30 mg/mL | Recommended: aliquot and store at -20°C | Data not available; best practice is to use fresh or store for short periods. |
| Stock Solution | Ethanol | 0.3 mg/mL | Recommended: aliquot and store at -20°C | Data not available; best practice is to use fresh or store for short periods. |
| Aqueous Solution | 1:3 DMSO:PBS (pH 7.2) | 0.25 mg/mL | Room Temperature | Not recommended for storage longer than one day.[1] |
| IV Solution | 5% Dextrose | 0.5, 1, 2 mg/mL | 20.5-22.5°C, fluorescent light, in polypropylene (B1209903) syringes or PVC bags | Stable for 48 hours.[4][5][6][7] |
| IV Solution | 5% Dextrose & 0.2% NaCl | 0.5, 1 mg/mL | 20.5-22.5°C, fluorescent light, in polypropylene syringes or PVC bags | Stable for 48 hours.[4][5][6][7] |
Experimental Protocols
Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol describes a general method for assessing the stability of this compound and detecting its degradation products. This method is based on principles from published stability-indicating assays for propafenone.[2][6]
Materials:
-
This compound reference standard
-
This compound stock solution for testing
-
HPLC-grade methanol
-
Ammonium acetate
-
HPLC-grade water
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare a 10 mM Ammonium Acetate buffer. The mobile phase can be a mixture of methanol and this buffer (e.g., 66:34 v/v).[6]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a known concentration (e.g., 10 µg/mL).[6]
-
Sample Preparation: Dilute the this compound stock solution to be tested with the mobile phase to a concentration within the linear range of the assay.
-
Chromatographic Conditions:
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature (e.g., 30°C).
-
Set the UV detector wavelength to 246 nm.[6]
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Data Interpretation:
-
The retention time for Propafenone should be consistent between the standard and the sample.
-
A decrease in the peak area of this compound in the sample compared to a freshly prepared standard indicates degradation.
-
The appearance of new peaks in the sample chromatogram suggests the formation of degradation products.
-
Signaling Pathways and Degradation
Potential Degradation Pathways of Propafenone
Forced degradation studies have shown that propafenone is susceptible to degradation under specific stress conditions. The primary pathways are oxidation and thermal degradation.
These studies indicate that propafenone is highly susceptible to oxidative (peroxide) and thermal degradation, while being less affected by alkaline and photolytic conditions.[2][3] The degradation can result in the formation of several products, including an acidic and oxidative degradation product that has been characterized by mass spectrometry.[2]
References
Technical Support Center: (S)-Propafenone Bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the bioanalysis of (S)-Propafenone.
Troubleshooting Guide
Q1: I am observing significant variability and poor reproducibility in my this compound quantification. Could matrix effects be the cause?
A1: Yes, matrix effects are a primary cause of poor reproducibility and accuracy in LC-MS/MS bioanalysis.[1][2] They arise from co-eluting endogenous components in the biological matrix that interfere with the ionization of this compound, leading to ion suppression or enhancement.[3][4] This can result in inaccurate quantification and compromise the reliability of your data.[2]
Q2: How can I confirm that ion suppression is affecting my this compound signal?
A2: A post-column infusion experiment is a standard method to qualitatively identify the presence of ion suppression or enhancement.[3][4][5] This technique helps to visualize the regions in your chromatogram where matrix components are co-eluting and affecting the analyte signal.
Experimental Protocol: Post-Column Infusion
Objective: To qualitatively assess the presence and retention time of matrix components that cause ion suppression or enhancement.
Methodology:
-
Analyte Infusion: Infuse a standard solution of this compound at a constant flow rate directly into the mass spectrometer, bypassing the analytical column. This establishes a stable baseline signal for the analyte.[3]
-
Blank Matrix Injection: Inject an extracted blank matrix sample (a biological sample prepared without the analyte) onto the LC column.[3]
-
Signal Monitoring: Monitor the this compound signal from the post-column infusion. A deviation from the stable baseline indicates a matrix effect. A drop in the signal signifies ion suppression, while an increase indicates ion enhancement.[3][5]
Q3: My post-column infusion experiment confirmed ion suppression at the retention time of this compound. What are the likely culprits in plasma samples?
A3: In plasma and serum samples, phospholipids (B1166683) are a major cause of matrix-induced ion suppression.[3] These highly abundant molecules are often co-extracted with the analyte, especially when using simple sample preparation methods like protein precipitation, and can interfere with the ionization process.[3] Other endogenous components can also contribute to this effect.[4]
Q4: How can I quantitatively measure the extent of the matrix effect?
A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is a crucial step during method validation as recommended by regulatory agencies.[3][6]
Experimental Protocol: Quantitative Assessment of Matrix Effect
Objective: To quantify the degree of ion suppression or enhancement.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): this compound spiked in a clean solvent (e.g., mobile phase) at low and high concentrations.
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then this compound is added to the extracted matrix at the same low and high concentrations as Set A.[6]
-
Set C (Pre-extraction Spike): this compound is spiked into the biological matrix before the extraction process at the same low and high concentrations.
-
-
Analyze the Samples: Analyze all three sets of samples using the LC-MS/MS method.
-
Calculate Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE):
-
Matrix Factor (MF %): (Peak Area of Set B / Peak Area of Set A) x 100.[6]
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area of Set C / Peak Area of Set B) x 100.
-
Process Efficiency (PE %): (Peak Area of Set C / Peak Area of Set A) x 100.
-
Quantitative Data Summary
The following table summarizes hypothetical matrix effect data for this compound under different sample preparation conditions.
| Sample Preparation Method | Analyte Concentration | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Extract) | Matrix Factor (%) |
| Protein Precipitation (PPT) | Low QC | 55,000 | 38,500 | 70% |
| Protein Precipitation (PPT) | High QC | 545,000 | 392,400 | 72% |
| Liquid-Liquid Extraction (LLE) | Low QC | 55,000 | 48,950 | 89% |
| Liquid-Liquid Extraction (LLE) | High QC | 545,000 | 495,950 | 91% |
| Solid-Phase Extraction (SPE) | Low QC | 55,000 | 53,350 | 97% |
| Solid-Phase Extraction (SPE) | High QC | 545,000 | 534,100 | 98% |
This data is illustrative and will vary based on specific experimental conditions.
Frequently Asked Questions (FAQs)
Q5: What are the most effective strategies to minimize matrix effects for this compound?
A5: A multi-pronged approach is often the most effective:
-
Optimize Sample Preparation: The goal is to remove interfering endogenous components while efficiently recovering this compound.
-
Protein Precipitation (PPT): A simple and common method, but it may not effectively remove phospholipids, a major source of matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT.[7]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte and removing a broad range of matrix components.[4][7] A study on propafenone (B51707) and its metabolites successfully used SPE for extraction from human plasma.[8] HybridSPE, which combines protein precipitation with phospholipid removal, has also been shown to be effective.[9]
-
-
Chromatographic Separation: Modify the LC method to chromatographically separate this compound from co-eluting matrix interferences. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different analytical column.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to compensate for matrix effects.[3] The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data processing.
Q6: Can changing the ionization source help reduce matrix effects?
A6: Yes, the choice of ionization source can influence the susceptibility to matrix effects. Electrospray ionization (ESI) is generally more prone to ion suppression than atmospheric pressure chemical ionization (APCI).[4][10] If your instrumentation allows, evaluating both ionization techniques can be beneficial.
Q7: Should I assess matrix effects from different sources of the biological matrix?
A7: Yes, it is crucial to evaluate matrix effects using multiple lots or sources of the biological matrix (e.g., plasma from different donors). This is because the composition of the matrix can vary between individuals, potentially leading to different degrees of matrix effects.[11] Regulatory guidelines often require testing with at least six different lots.
Q8: What are the acceptance criteria for matrix effects during method validation?
A8: While specific guidelines may vary, a common acceptance criterion is that the coefficient of variation (CV) of the matrix factor across different lots of the biological matrix should be less than 15%.[11]
Visualizations
Caption: Troubleshooting workflow for matrix effects.
Caption: Mechanism of ion suppression in ESI-MS.
Caption: Comparison of sample preparation techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. eijppr.com [eijppr.com]
- 3. benchchem.com [benchchem.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis Applied to Glucosylceramides in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the resolution of propafenone enantiomers in chiral chromatography
Welcome to the technical support center for the chiral chromatographic resolution of propafenone (B51707) enantiomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal separation of (S)- and (R)-propafenone.
Frequently Asked Questions (FAQs)
Q1: What is propafenone and why is the chiral separation of its enantiomers important?
Propafenone is a Class 1c antiarrhythmic agent used to treat conditions associated with rapid heartbeats. It is a chiral compound and is administered as a racemic mixture, meaning it contains equal amounts of its two enantiomers, (S)-propafenone and (R)-propafenone. The enantiomers exhibit different pharmacological effects; for instance, the (S)-enantiomer is responsible for the drug's beta-blocking activity, while both enantiomers contribute to its sodium channel-blocking effects.[1][2] Therefore, separating and quantifying each enantiomer is crucial for pharmacokinetic studies, understanding the drug's overall therapeutic effect, and ensuring quality control in pharmaceutical formulations.[1][3]
Q2: What are the most common types of chiral stationary phases (CSPs) for propafenone resolution?
Polysaccharide-based CSPs are widely used and highly effective for separating propafenone enantiomers.[4][5] These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. Specific columns that have demonstrated successful resolution include:
Q3: What are typical mobile phase systems for separating propafenone enantiomers?
The choice of mobile phase depends on the chromatography mode (Normal Phase, Reversed-Phase, or Polar Organic).
-
Normal Phase (NP): A common mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as ethanol (B145695) or isopropanol.[7][9] A small amount of a basic additive, like diethylamine (B46881) (DEA), is essential to improve peak shape and resolution for the basic propafenone molecule.[7][8]
-
Reversed-Phase (RP): A typical mobile phase consists of an aqueous buffer (e.g., sodium perchlorate) and an organic modifier like acetonitrile.[6]
-
Polar Organic Mode (POM): This mode uses polar organic solvents like methanol, often with a basic additive like DEA.[8]
Troubleshooting Guide
This guide addresses common issues encountered during the chiral separation of propafenone.
Problem 1: Poor Resolution (Rs < 1.5) My chromatogram shows two peaks, but they are not baseline-separated. How can I improve the resolution?
-
Answer: Poor resolution is a common challenge. Several parameters can be adjusted to enhance the separation between the (S)- and (R)-propafenone peaks.
-
Optimize Mobile Phase Composition:
-
Normal Phase: Systematically decrease the percentage of the alcohol modifier (e.g., ethanol or isopropanol) in the hexane/alcohol mobile phase. Reducing the alcohol content generally increases retention and can improve selectivity.[9][10]
-
Additive Concentration: Ensure the presence of a basic modifier like diethylamine (DEA), typically at 0.1%. For basic analytes like propafenone, DEA is crucial for minimizing undesirable interactions with the silica support, which improves peak shape and often enhances resolution.[7][8]
-
-
Reduce Flow Rate: Chiral separations are often sensitive to flow rate due to the kinetics of the chiral recognition process. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min) increases the interaction time between the enantiomers and the CSP, which can significantly improve resolution.[6]
-
Lower the Temperature: Temperature can influence the selectivity of a chiral separation.[11] Lowering the column temperature (e.g., from 25°C to 15°C) can sometimes enhance the enantioselectivity of the stationary phase, leading to better resolution.
-
Switch Chiral Stationary Phase: If optimization fails, the selected CSP may not be ideal. Propafenone can be resolved on both amylose and cellulose-based CSPs.[4][7][8] If you are using an amylose-based column (e.g., Chiralpak AD), consider trying a cellulose-based one (e.g., Chiralcel OD), or vice versa, as their chiral recognition mechanisms differ.[4]
-
Problem 2: Significant Peak Tailing The peaks for my propafenone enantiomers are asymmetric with a noticeable tail. What causes this and how can it be fixed?
-
Answer: Peak tailing for a basic compound like propafenone is often caused by secondary interactions with acidic silanol (B1196071) groups on the silica surface of the CSP.
-
Increase Additive Concentration: The most effective solution is to add or increase the concentration of a basic modifier in your mobile phase. Diethylamine (DEA) at a concentration of 0.1% to 0.2% is highly effective at masking the active silanol sites and improving peak symmetry.[7][8][10]
-
Check for Column Contamination: Adsorbed contaminants at the head of the column can also cause peak tailing.[12] Try flushing the column with a strong, compatible solvent (refer to the column's instruction manual) to remove any strongly retained impurities.[12] For immobilized CSPs, stronger solvents like THF or DMF may be used for cleaning.[12]
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or identical to the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.[12][13]
-
Problem 3: Retention Times are Too Long The resolution is good, but the analysis takes too long. How can I shorten the run time without sacrificing the separation?
-
Answer: Long retention times can be reduced by increasing the strength of the mobile phase or adjusting other parameters.
-
Increase Mobile Phase Strength:
-
Increase Flow Rate: A higher flow rate will decrease retention times proportionally. However, be aware that this often comes at the cost of reduced resolution. A balance must be found. If you have excellent resolution (e.g., Rs > 2.5), you may be able to increase the flow rate without the resolution dropping below the acceptable limit of 1.5.
-
Problem 4: Irreproducible Results (Shifting Retention Times or Resolution) My results vary from one run to the next. What are the potential causes?
-
Answer: Lack of reproducibility can stem from several factors related to the column, system, or mobile phase.
-
Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require significant time to equilibrate with the mobile phase.[10] Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis. Any changes in mobile phase composition, including the additive concentration, require re-equilibration.
-
Mobile Phase Instability: In normal phase, the volatility of solvents like n-hexane can lead to changes in mobile phase composition over time. Prepare fresh mobile phase daily and keep the reservoir bottles covered to minimize evaporation.
-
Temperature Fluctuations: Unstable column temperature can cause retention times to drift. Using a thermostatted column compartment is highly recommended to ensure a stable operating temperature.[14]
-
Column "Memory Effect": Chiral stationary phases can exhibit memory effects, where additives from previous runs are retained and affect subsequent analyses.[15] If you switch between methods using different additives (e.g., acidic vs. basic), it is critical to flush the column thoroughly with an intermediate, compatible solvent.[15]
-
Quantitative Data Summary
The following tables summarize chromatographic conditions from published methods for propafenone enantiomer resolution.
Table 1: Normal Phase HPLC Conditions
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection (nm) | Reference |
| Chiralpak AD | Hexane:Ethanol:DEA (88:12:0.1) | - | 315 | [7] |
| Lux 5 µm i-Amylose-3 | Methanol:DEA (99.9:0.1) | 1.0 | 254 | [8] |
Table 2: Reversed-Phase HPLC Conditions
| Chiral Stationary Phase | Mobile Phase Composition (v/v) | Flow Rate (mL/min) | Detection (nm) | Reference |
| Chiralcel OD-R (10 µm) | 0.25 M Sodium Perchlorate (pH 4.0):Acetonitrile (60:40) | 0.7 | - | [6] |
Detailed Experimental Protocols
Protocol 1: Normal Phase HPLC Method for Propafenone Enantiomers
This protocol is based on a method developed for the Chiralpak AD column.[7]
-
Instrumentation & Column:
-
High-Performance Liquid Chromatography (HPLC) system with UV detector.
-
Column: Chiralpak AD, 250 x 4.6 mm.
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of n-hexane, ethanol, and diethylamine (DEA) in a ratio of 88:12:0.1 (v/v/v).
-
For 1 liter of mobile phase, mix 880 mL of HPLC-grade n-hexane, 120 mL of HPLC-grade ethanol, and 1 mL of DEA.
-
Mix thoroughly and degas the solution using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the racemic propafenone standard or sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min (This can be optimized; see Troubleshooting).
-
Column Temperature: 25°C (ambient).
-
Injection Volume: 10 µL.
-
Detection Wavelength: 315 nm.[7]
-
-
Procedure:
-
Equilibrate the Chiralpak AD column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the separation and identify the two enantiomer peaks. The analysis should be complete within 20 minutes.[7]
-
Visual Guides and Workflows
The following diagrams illustrate key workflows for method development and troubleshooting.
References
- 1. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective analysis of propafenone in plasma using a polysaccharide-based chiral stationary phase under reversed-phase conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of propafenone and 5-hydroxypropafenone enantiomers in plasma by chromatography on an amylose derived chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. chiraltech.com [chiraltech.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. chromatographytoday.com [chromatographytoday.com]
Minimizing batch-to-batch variability in (S)-Propafenone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in the synthesis of (S)-Propafenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.
Low Yield in Chalcone (B49325) Formation
Question: We are experiencing low yields during the Claisen-Schmidt condensation of o-hydroxyacetophenone and benzaldehyde (B42025) to form the chalcone intermediate. What are the potential causes and how can we improve the yield?
Answer:
Low yields in the chalcone formation step are a common issue and can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting steps:
-
Inadequate Base Concentration: The reaction is base-catalyzed. Insufficient base can lead to an incomplete reaction. Conversely, an excessively high concentration of base can promote side reactions. It has been reported that maximizing the yield can be achieved by using approximately seven moles of base for each mole of o-hydroxyacetophenone.[1]
-
Suboptimal Solvent System: The choice of solvent is critical. A 96% aqueous methanol (B129727) solution is a commonly used solvent system that has been shown to be effective.[1]
-
Reaction Time and Temperature: The reaction may not have reached completion. Stirring the reaction mixture vigorously for at least four hours at room temperature is recommended to ensure the reaction goes to completion.[1]
-
Purification Losses: The chalcone product is typically precipitated by adding hydrochloric acid. Losses can occur during this precipitation and subsequent washing and recrystallization steps. Ensure the pH is sufficiently low to precipitate the product completely and minimize the amount of solvent used for washing. Recrystallization from ethanol (B145695) is a common method for purification.[1]
Troubleshooting Decision Tree for Low Chalcone Yield
Caption: Troubleshooting workflow for low yield in chalcone formation.
Incomplete Hydrogenation of the Chalcone
Question: We are observing incomplete reduction of the chalcone intermediate to 1-(2-hydroxyphenyl)-3-phenyl-1-propanone. What factors could be contributing to this, and how can we drive the reaction to completion?
Answer:
Incomplete hydrogenation can be a significant source of batch-to-batch variability. The following factors are critical for a successful reduction:
-
Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is paramount. Ensure the catalyst is fresh and has not been deactivated by exposure to air or contaminants.
-
Hydrogen Pressure: The reaction is typically carried out under hydrogen atmosphere. Maintaining a consistent and adequate hydrogen pressure (e.g., 1 atm) is necessary.[1]
-
Reaction Temperature: The reaction temperature influences the rate of hydrogenation. A temperature of 55°C has been reported to be effective.[1]
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion. A reaction time of 48 hours has been used in published procedures.[1]
-
Presence of Catalyst Poisons: Certain functional groups or impurities in the starting material or solvent can act as catalyst poisons, reducing the efficiency of the hydrogenation. Ensure the purity of the chalcone intermediate and the solvent.
Table 1: Troubleshooting Incomplete Hydrogenation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Use fresh, high-quality Pd/C catalyst. |
| Insufficient Hydrogen Pressure | Ensure a leak-proof system and maintain a positive hydrogen pressure (e.g., 1 atm).[1] |
| Suboptimal Temperature | Maintain the reaction temperature at 55°C.[1] |
| Insufficient Reaction Time | Allow the reaction to proceed for at least 48 hours.[1] |
| Catalyst Poisons | Purify the chalcone intermediate before hydrogenation. Use high-purity solvents. |
Low Diastereomeric Excess in Chiral Resolution
Question: We are struggling to achieve high diastereomeric excess (d.e.) during the chiral resolution of racemic propafenone (B51707) using diastereomeric salt crystallization. What are the common pitfalls and how can we optimize this step?
Answer:
Achieving high diastereomeric excess is a critical step for obtaining enantiomerically pure this compound. Several factors can lead to poor resolution:
-
Inappropriate Resolving Agent: The choice of resolving agent is crucial. While various chiral acids can be used, the selection depends on the specific properties of the diastereomeric salts formed.
-
Suboptimal Solvent System: The solvent system must be carefully chosen to maximize the solubility difference between the two diastereomeric salts. A systematic solvent screen is often necessary.
-
Crystallization Conditions: The temperature profile, cooling rate, and agitation can all impact the selectivity of the crystallization. Slow cooling is generally preferred to allow for the selective crystallization of the less soluble diastereomer.
-
Premature Isolation: The crystallization process may not have reached equilibrium, leading to a lower yield and potentially lower d.e. of the desired diastereomer.
-
Formation of a Solid Solution: In some cases, the two diastereomers can co-crystallize, forming a solid solution, which makes separation by simple crystallization difficult.
Workflow for Optimizing Chiral Resolution
Caption: Workflow for optimizing diastereomeric salt crystallization.
Frequently Asked Questions (FAQs)
1. What are the most common impurities found in propafenone synthesis and how can they be minimized?
Common impurities in propafenone synthesis include:
-
Related substances: These are structurally similar compounds formed due to side reactions or incomplete reactions.[2] An example is (2E)-dehydropropafenone, which can form if the hydrogenation of the chalcone intermediate is incomplete.[3] To minimize these, it is crucial to optimize reaction conditions (temperature, time, stoichiometry) and ensure complete conversion at each step.
-
Degradation products: Propafenone can degrade when exposed to light, heat, or moisture.[2] Proper storage of intermediates and the final product is essential.
-
Residual solvents: Solvents used in the synthesis and purification steps may remain in the final product.[2] Effective drying of the final product under vacuum is necessary to reduce residual solvents to acceptable levels.
2. Which synthetic route for propafenone generally gives a higher yield?
There are two primary synthetic routes described in the literature starting from phenol. Method 1, which involves the initial formation of a chalcone from o-hydroxyacetophenone, has been reported to be superior to Method 2 in terms of both yield and reaction process.[1] Method 1 resulted in a 50% overall yield of propafenone hydrochloride starting from o-hydroxyacetophenone.[1]
3. How can the etherification of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone with epichlorohydrin (B41342) be optimized?
The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can significantly improve the efficiency of the etherification step. This approach has been shown to allow for milder reaction temperatures (48-52°C) and reduced reaction times (4-6 hours), leading to a remarkable improvement in yield (up to 85.7% for the final propafenone hydrochloride).[4]
Table 2: Comparison of Etherification Conditions
| Parameter | Conventional Method | Phase-Transfer Catalysis Method [4] |
| Catalyst | None specified | Tetrabutylammonium bromide |
| Temperature | Higher temperatures may be required | 48 - 52 °C |
| Reaction Time | Potentially longer | 4 - 6 hours |
| Yield | Lower | Up to 85.7% (for final product) |
4. What analytical techniques are recommended for monitoring batch-to-batch consistency?
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and reliable techniques for monitoring the purity of propafenone and quantifying any impurities.[2] Several validated RP-HPLC methods have been developed for the determination of propafenone in both bulk drug and pharmaceutical dosage forms. These methods can be used to assess the purity of each batch and identify and quantify any impurities, ensuring consistency.
Experimental Protocols
Synthesis of 1-(2-hydroxyphenyl)-3-phenyl-1-propanone (Chalcone Intermediate Hydrogenation)
-
Take the chalcone product, 1-(2-hydroxyphenyl)-3-phenyl-prop-2-en-1-one, in ethanol.
-
Add Pd/C catalyst and sodium hydroxide (B78521).
-
Hydrogenate the mixture at 1 atm pressure of H₂ at 55°C for 48 hours.[1]
-
After the reaction is complete, filter the solution to remove the catalyst.
-
Neutralize the filtrate with 25% aqueous hydrochloric acid.
-
Concentrate the solution under vacuum.
-
Add water and cool in an ice bath to crystallize the product, 1-(2-hydroxyphenyl)-3-phenyl-1-propanone.[1]
Synthesis of Propafenone Hydrochloride via Phase-Transfer Catalysis
-
In a reactor, combine o-hydroxy-phenyl propiophenone, epichlorohydrin, and tetrabutylammonium bromide (0.5-1% of the total weight of the reactants).[4]
-
Heat the mixture to 40 ± 2°C with stirring.
-
Add sodium hydroxide while maintaining the temperature below 50 ± 2°C.
-
Maintain the reaction at 50 ± 2°C for 5 hours.[4]
-
After the reaction, distill off the excess epichlorohydrin under vacuum.
-
Cool the residue to below 30°C and add n-propylamine.
-
Heat the mixture to 50 ± 2°C and stir for 6-8 hours.[4]
-
Distill off the excess n-propylamine under vacuum.
-
Cool the residue to 35-45°C and add hydrochloric acid to form the salt.
-
Reflux the mixture for 1 hour.[4]
-
Cool to room temperature and isolate the propafenone hydrochloride product by centrifugation.
Logical Relationship for Synthesis Route Selection
Caption: Decision-making flowchart for selecting a propafenone synthesis route.
References
Validation & Comparative
A Head-to-Head Comparison of (S)-Propafenone and Flecainide for Cardiac Arrhythmias
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of (S)-Propafenone and Flecainide (B1672765), two Class Ic antiarrhythmic agents. This document synthesizes key experimental data on their efficacy, pharmacokinetics, safety, and mechanisms of action.
Introduction
This compound and flecainide are potent sodium channel blockers used for the management of supraventricular and ventricular arrhythmias, most notably atrial fibrillation (AF).[1] Both belong to the Class Ic designation of the Vaughan-Williams classification, characterized by their strong blockade of the fast inward sodium current (INa), which markedly slows conduction velocity in the cardiac tissue.[2][3] Despite their shared primary mechanism, differences in their pharmacological profiles, including propafenone's additional beta-adrenergic blocking activity, lead to distinct clinical characteristics.[4][5] This guide provides a detailed comparison to inform research and clinical perspectives.
Mechanism of Action
Both flecainide and propafenone (B51707) are potent blockers of the cardiac sodium channel Nav1.5.[3] By binding to the channel, they reduce the rapid influx of sodium during Phase 0 of the cardiac action potential, leading to a decreased upstroke velocity and a slowing of conduction.[4][6] This effect is more pronounced at faster heart rates (use-dependence), which is a key characteristic of their antiarrhythmic efficacy.[6]
A primary distinguishing feature of propafenone is its structural similarity to beta-blockers and its resulting beta-adrenergic blocking effects.[5][6] The potency of this beta-blockade is estimated to be between 1/20th to 1/50th that of propranolol.[5] This secondary mechanism can contribute to its antiarrhythmic effect by reducing sympathetic influence on the heart, potentially decreasing heart rate and myocardial contractility.[4][7] Flecainide does not possess this beta-blocking activity.
Pharmacokinetic Properties
The pharmacokinetic profiles of flecainide and propafenone show notable differences, particularly in metabolism and half-life. Propafenone undergoes extensive and saturable first-pass metabolism, primarily through the CYP2D6 enzyme, leading to variable bioavailability and a shorter half-life in extensive metabolizers.[8][9] Flecainide has high bioavailability and a significantly longer elimination half-life.
| Parameter | This compound | Flecainide |
| Bioavailability | 3.4% (150 mg) to 10.6% (300 mg), dose-dependent[9] | >90% |
| Peak Plasma Time (Tmax) | ~3.5 hours[6] | 3-4 hours |
| Protein Binding | ~95%[8] | 40-50% |
| Metabolism | Extensive hepatic (CYP2D6, CYP3A4, CYP1A2)[6] | Hepatic (CYP2D6) and renal excretion |
| Elimination Half-life (t½) | 2-10 hours (extensive metabolizers)[8] | 12-27 hours |
| Excretion | Urine and feces[8] | Urine (>30% as unchanged drug) |
Table 1. Comparison of Pharmacokinetic Parameters
Clinical Efficacy
Both drugs are effective in the management of atrial fibrillation. In a randomized trial comparing intravenous administration for the conversion of acute AF, flecainide demonstrated a higher conversion rate than propafenone after 12 hours.[3][10] However, for long-term management of paroxysmal AF, studies have shown no statistically significant difference in their efficacy.[11]
| Study / Endpoint | This compound | Flecainide | p-value |
| IV Conversion of Acute AF (within 12h) [3] | 72% (36/50 patients) | 90% (45/50 patients) | p=0.022 |
| Median Time to IV Conversion [10] | 30 minutes | 25 minutes | p<0.001 |
| 12-Month Safe & Effective Treatment (Paroxysmal AF) [11] | 75% probability | 77% probability | NS |
Table 2. Comparative Clinical Efficacy in Atrial Fibrillation
Safety and Adverse Effects
The safety profiles of both agents are critical considerations, particularly their potential for proarrhythmia. Both drugs are contraindicated in patients with structural heart disease, such as a history of myocardial infarction or heart failure, due to an increased risk of life-threatening ventricular arrhythmias.[6][12] Non-cardiac side effects differ, with propafenone more commonly causing taste disturbances and flecainide associated with more neurologic symptoms.[1]
| Adverse Effect Category | This compound | Flecainide |
| Proarrhythmia | Ventricular tachycardia, AF with rapid ventricular response[11] | AF with rapid ventricular response, ventricular tachycardia[11] |
| Common Non-Cardiac AEs | Dizziness (9.9%), Metallic/Altered Taste (8.5%), Nausea/Vomiting, Constipation (5.6%)[1][8] | Dizziness (11.6%), Shortness of breath (9.9%), Headache (6.1%), Neurologic signs (8.5%)[1] |
| Beta-Blockade Related | Bradycardia, potential to worsen heart failure[6] | Not applicable |
| Discontinuation due to AEs | Higher tendency in some studies due to gastrointestinal and other side effects | Lower tendency for discontinuation in some direct comparisons |
Table 3. Comparative Safety and Adverse Effect Profiles
Experimental Protocols
Protocol: Randomized, Open-Label, Long-Term, Parallel, Comparative Multicenter Study of Flecainide vs. Propafenone for Paroxysmal AF/Flutter (Adapted from Aliot et al.)
-
Objective: To assess and compare the long-term cardiac and extracardiac safety and efficacy of flecainide and propafenone.
-
Study Design: A randomized, open-label, parallel-group multicenter study with a 1-year follow-up period.
-
Patient Population: 97 out-patients with fully documented symptomatic paroxysmal atrial fibrillation or atrial flutter. Patients were randomized to receive either flecainide (n=48) or propafenone (n=49).
-
Dosing Regimen:
-
Flecainide: Initial dose of 50 mg twice daily. The dose could be increased in increments of 50 mg twice daily every 4 days to a maximum of 300 mg/day.
-
Propafenone: Initial dose of 300 mg twice daily. The dose could be increased in steps of 300 mg every 4 days to a maximum of 1200 mg/day.
-
-
Monitoring and Assessments:
-
Patients were evaluated at regular intervals over the 12-month study period.
-
At each visit, assessments included medical events, vital signs (blood pressure, pulse rate), concomitant medications, adverse experiences, and any changes to the study drug dosage.
-
Routine clinical laboratory tests were performed at the 6-month visit.
-
A 24-hour Holter recording was obtained at the 1-month visit.
-
-
Endpoints:
-
Primary Efficacy Endpoint: The probability of remaining on therapy over one year (successful treatment).
-
Safety Endpoint: Incidence and severity of cardiac and non-cardiac adverse events leading to treatment discontinuation.
-
Conclusion
Both this compound and flecainide are highly effective Class Ic antiarrhythmic agents for the management of atrial fibrillation in patients without structural heart disease. Flecainide may offer a faster onset for intravenous conversion of acute AF and has a simpler pharmacokinetic profile with a longer half-life.[3][10] Propafenone's unique beta-blocking property may provide an additional mechanism for arrhythmia control but also introduces potential side effects related to this activity.[4][5] The choice between these agents should be guided by individual patient characteristics, including metabolic profile, potential for drug interactions, and tolerance of their distinct side-effect profiles.
References
- 1. drugs.com [drugs.com]
- 2. Medical therapy with flecainide and propafenone in atrial fibrillation: Long-term clinical experience in the tertiary care setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flecainide in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Propafenone Hydrochloride? [synapse.patsnap.com]
- 5. The differentiation of propafenone from other class Ic agents, focusing on the effect on ventricular response rate attributable to its beta-blocking action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Clinical pharmacology and beta-blocking efficacy of propafenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 10. Comparison of intravenous flecainide, propafenone, and amiodarone for conversion of acute atrial fibrillation to sinus rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety of long-term flecainide and propafenone in the management of patients with symptomatic paroxysmal atrial fibrillation: report from the Flecainide and Propafenone Italian Study Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of the safety and efficacy of flecainide versus propafenone in hospital out-patients with symptomatic paroxysmal atrial fibrillation/flutter. The Flecainide AF French Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Propafenone: Uncharted Territory in Kinase Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the full spectrum of a drug's interactions is paramount. While (S)-Propafenone is a well-established antiarrhythmic agent, its cross-reactivity profile within the human kinome remains largely uncharacterized in publicly available literature. This guide provides a comprehensive overview of the known targets of this compound, highlights the critical knowledge gap regarding its kinase interactions, and details the experimental methodologies required to elucidate this crucial aspect of its pharmacological profile.
The Known Pharmacological Profile of this compound
This compound, the S-enantiomer of the racemic mixture used clinically, is primarily classified as a Class IC antiarrhythmic drug. Its therapeutic effects are attributed to the blockade of cardiac sodium channels. However, it is also known to exhibit other pharmacological activities. The primary known targets of propafenone (B51707) and its enantiomers are summarized below.
| Target Family | Specific Target(s) | Primary Effect | Enantiomer Specificity |
| Ion Channels | Fast Sodium Channels (e.g., Nav1.5) | Inhibition (Class IC antiarrhythmic action) | Both (R)- and (S)-enantiomers show comparable activity[1][2] |
| Potassium Channels (e.g., IKr, Ito, Isus) | Inhibition | Racemic propafenone inhibits these channels[3] | |
| Ryanodine Receptor 2 (RyR2) | Inhibition | Primarily the (R)-enantiomer; (S)-enantiomer is a much weaker inhibitor[1] | |
| G-Protein Coupled Receptors | Beta-Adrenergic Receptors | Antagonism (Beta-blockade) | Primarily the (S)-enantiomer[1][2] |
Kinase Cross-Reactivity: A Critical Unknown
Despite its well-defined role as an ion channel blocker, there is a notable absence of comprehensive studies screening this compound against the human kinome. Off-target interactions with kinases are a common feature of many small molecule drugs and can lead to both unforeseen side effects and potential therapeutic opportunities. Given that numerous signaling pathways in cardiomyocytes are regulated by kinases, understanding the potential for this compound to modulate these pathways is of significant interest.
The lack of publicly available kinome-wide screening data for this compound means that its selectivity profile against kinases is unknown. In contrast, many approved kinase inhibitors have undergone extensive profiling, which has been instrumental in understanding their mechanisms of action and potential for adverse effects.
Experimental Protocols for Assessing Kinase Inhibitor Specificity
To characterize the potential cross-reactivity of this compound, several established experimental methodologies can be employed. These protocols are designed to identify and quantify the interactions between a compound and a broad range of kinases.
In Vitro Kinase Assay Panel
This method directly measures the inhibitory activity of a compound against a panel of purified recombinant kinases.
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable solvent, such as DMSO. A common starting concentration for screening is 10-100 µM.
-
Assay Plate Setup: In a 96-well or 384-well plate, add the kinase reaction buffer, the specific kinase being tested, and the diluted this compound or a vehicle control (DMSO).
-
Inhibitor Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow for the binding of this compound to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate for the kinase and radiolabeled ATP (e.g., [γ-³³P]ATP). The concentration of ATP is typically kept at or near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.
-
Reaction Incubation: Allow the kinase reaction to proceed for a specified time at an optimal temperature (e.g., 30°C).
-
Reaction Termination and Detection: Stop the reaction and transfer the contents to a filter plate (e.g., phosphocellulose) that captures the phosphorylated substrate. After washing away the unincorporated radiolabeled ATP, the amount of incorporated radioactivity is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound, and the IC50 value (the concentration at which 50% of kinase activity is inhibited) is determined.
Affinity Chromatography-Mass Spectrometry (e.g., Kinobeads)
This chemical proteomics approach identifies kinase targets by capturing them from cell lysates based on their affinity for an immobilized ligand.
Protocol:
-
Ligand Immobilization: Covalently attach a broad-spectrum kinase inhibitor or a modified version of the test compound (this compound) to beads to create an affinity resin.
-
Cell Lysis: Prepare a native cell lysate from the cells of interest (e.g., cardiomyocytes) using a non-denaturing lysis buffer.
-
Affinity Capture: Incubate the cell lysate with the inhibitor-coupled beads. Kinases that bind to the immobilized inhibitor will be captured on the beads. A control incubation with beads lacking the immobilized inhibitor is run in parallel. For competition experiments, a separate aliquot of the lysate is pre-incubated with an excess of free this compound before adding the affinity beads.
-
Washing: Extensively wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides (e.g., with trypsin) and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Target Identification: Compare the proteins identified from the this compound-bead pulldown with the control and competition experiments to identify the specific kinase targets.
Visualizing Workflows and Pathways
To better understand the process of kinase inhibitor screening and the potential biological context of off-target effects, the following diagrams illustrate a general experimental workflow and a key signaling pathway in cardiomyocytes.
Conclusion
The potential for this compound to interact with the human kinome is a significant and unaddressed question. While its primary targets on ion channels are well-documented, the absence of kinome-wide screening data represents a critical gap in our understanding of its complete pharmacological profile. For drug development professionals and researchers, this highlights the necessity of conducting comprehensive selectivity profiling for all small molecule therapeutics, not just those designed as kinase inhibitors. The experimental protocols outlined in this guide provide a clear path forward for characterizing the kinase cross-reactivity of this compound, which will ultimately contribute to a more complete and safer therapeutic profile.
References
- 1. A Mechanistic Clinical Trial using (R) versus this compound to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of propafenone on K currents in human atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized (S)-Propafenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for validating the chemical and enantiomeric purity of synthesized (S)-Propafenone, a Class IC antiarrhythmic agent. The selection of a suitable analytical method is critical to ensure the safety, efficacy, and quality of the active pharmaceutical ingredient (API). This document presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of the most appropriate validation strategy.
Comparison of Analytical Techniques
The three primary analytical techniques for assessing the purity of this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method offers distinct advantages and is suited for different aspects of purity validation.
| Feature | Chiral HPLC | qNMR | LC-MS/MS |
| Primary Use | Enantiomeric Purity & Chiral Purity Assay | Absolute Purity Assay & Structural Confirmation | Impurity Profiling & Identification |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Signal intensity is directly proportional to the number of nuclei. | Separation by chromatography followed by mass-to-charge ratio detection. |
| Typical Limit of Detection (LOD) | 0.08 - 4.74 µg/mL[1][2][3] | ~0.1% for impurities | 0.5 - 5.11 ng/mL[4][5][6] |
| Typical Limit of Quantification (LOQ) | 0.16 - 12.04 µg/mL[1][2][3] | ~0.3% for impurities | 0.25 - 1.5 ng/mL[4][5] |
| Sample Throughput | Lower; method development and run times can be longer. | Higher; rapid sample preparation and data acquisition. | Moderate to High, depending on the complexity of the analysis. |
| Solvent Consumption | High | Low | Moderate |
| Destructive | Yes | No | Yes |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of this compound, ensuring the absence or control of the unwanted (R)-enantiomer.
Instrumentation:
-
Agilent 1100 Series HPLC system or equivalent
-
UV-Vis Detector
Chromatographic Conditions:
-
Column: Lux® i-Amylose-3 (250 x 4.6 mm, 5 µm)[7]
-
Mobile Phase: Methanol with 0.1% Diethylamine[7]
-
Flow Rate: 1.0 mL/min[7]
-
Injection Volume: 10 µL[7]
-
Detection: UV-Vis at 254 nm[7]
-
Sample Concentration: 2 mg/mL in mobile phase[7]
Procedure:
-
Prepare a system suitability solution containing a racemic mixture of propafenone (B51707) to ensure adequate resolution between the (S) and (R) enantiomers.
-
Prepare the synthesized this compound sample at a concentration of 2 mg/mL in the mobile phase.
-
Inject the samples and analyze the chromatograms.
-
Quantify the (R)-enantiomer impurity in the this compound sample by comparing the peak area of the (R)-enantiomer to the total peak area of both enantiomers.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a powerful primary method for determining the absolute purity of this compound without the need for a specific reference standard of the analyte.
Instrumentation:
-
400 MHz NMR Spectrometer or higher
-
5 mm BBO S1 broad-band room temperature probe
Experimental Parameters:
-
Internal Standard: Maleic acid or another suitable certified reference material with known purity.
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Pulse Program: Single pulse, without carbon decoupling.
-
Relaxation Delay (d1): 5 x T1 of the slowest relaxing proton of interest.
-
Number of Scans: ≥ 16 (to ensure adequate signal-to-noise ratio).
Procedure:
-
Accurately weigh the this compound sample and the internal standard into an NMR tube.
-
Dissolve the sample and internal standard in a known volume of deuterated solvent.
-
Acquire the 1H NMR spectrum using quantitative parameters.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity of the this compound sample based on the integral values, number of protons, molecular weights, and weights of the sample and internal standard.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an essential tool for the identification and quantification of potential process-related impurities and degradation products in the synthesized this compound.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
Chromatographic and MS Conditions:
-
Column: C18 column (e.g., BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Full scan for impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
Procedure:
-
Develop an LC method that separates this compound from its potential impurities.
-
Analyze the sample in full scan mode to detect any unknown impurities.
-
Use the accurate mass data from a Q-TOF or fragmentation patterns from MS/MS to elucidate the structure of detected impurities.
-
For known impurities, develop an MRM method for sensitive and specific quantification.
Mandatory Visualizations
Caption: Experimental workflow for validating the purity of synthesized this compound.
Caption: Decision tree for selecting the appropriate analytical method.
Caption: Simplified mechanism of action of this compound.
References
- 1. ejbps.com [ejbps.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. nveo.org [nveo.org]
- 6. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
A Comparative Guide to the Electrophysiological Effects of Propafenone Enantiomers
Propafenone (B51707), a Class 1C antiarrhythmic agent, is widely used in the management of cardiac arrhythmias. It is administered as a racemic mixture of two enantiomers, S-propafenone and R-propafenone, which exhibit distinct electrophysiological properties. This guide provides a detailed comparison of these enantiomers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Core Electrophysiological Properties
Propafenone's primary mechanism of action involves the blockade of cardiac sodium channels, which slows conduction velocity and prolongs the refractory period in the heart. However, its enantiomers display significant differences in their effects on other cardiac ion channels and receptors, leading to a complex overall pharmacological profile.
Key Stereoselective Differences:
-
Beta-adrenergic Blockade: S-propafenone is a significantly more potent beta-blocker than R-propafenone.[1][2][3][4] This property contributes to its antiarrhythmic effect by reducing the influence of the sympathetic nervous system on the heart.
-
Sodium Channel Blockade: Both S- and R-propafenone exhibit comparable potency in blocking fast sodium channels, which is the basis for their Class 1C antiarrhythmic activity.[1][2] This leads to a widening of the QRS complex on an electrocardiogram.[5]
-
Ryanodine (B192298) Receptor (RyR2) Inhibition: R-propafenone is a more potent inhibitor of the cardiac ryanodine receptor 2 (RyR2) channels compared to S-propafenone.[6][7] RyR2 channels are responsible for calcium release from the sarcoplasmic reticulum, and their inhibition can be beneficial in preventing certain types of arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT).[6]
-
Potassium Channel Blockade: Propafenone has been shown to block several types of potassium channels, including the transient outward current (Ito), the delayed rectifier current (Ik), and the inward rectifier current (Ik1).[8] It also blocks ATP-sensitive potassium channels (IK(ATP)).[9] While the stereoselectivity of these effects is less well-defined, some studies suggest potential differences.
-
Calcium Channel Blockade: Propafenone exhibits a weak inhibitory effect on slow calcium channels, which generally occurs at higher concentrations and is not considered a primary contributor to its antiarrhythmic efficacy.[1]
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the quantitative data on the differential effects of propafenone enantiomers from various experimental studies.
Table 1: Comparative Effects on Cardiac Electrophysiological Parameters in Humans
| Parameter | S-Propafenone Effect | R-Propafenone Effect | Reference |
| AH Interval Prolongation | 82 to 107 ms (B15284909) | 75 to 84 ms | [10] |
| AV Nodal Wenckebach Cycle Length Increase | 58 ms | 37 ms | [10] |
| AV Nodal Effective Refractory Period Increase | 45 ms | 42 ms | [10] |
| HV Interval Prolongation | 41 to 51 ms | 42 to 53 ms | [10] |
| Atrial Effective Refractory Period Increase | 204 to 230 ms (significant) | 221 to 239 ms | [10] |
| Ventricular Effective Refractory Period Increase | 225 to 241 ms (significant) | 219 to 222 ms | [10] |
Table 2: Comparative Effects on His Bundle Conduction and Myocardial Pacing in Guinea Pig Hearts
| Parameter | S-Propafenone (3 x 10-6 mol/L) | R-Propafenone (3 x 10-6 mol/L) | Reference |
| His Bundle Conduction Increase | +69% +/- 9% | +79% +/- 27% | [2] |
| Maximal Atrial Pacing Rate Decrease (1:1 conduction) | -57% +/- 8% | -54% +/- 10% | [2] |
| Maximal Ventricular Pacing Rate Decrease (1:1 conduction) | -43% +/- 6% | -42% +/- 6% | [2] |
Table 3: Comparative Beta-Adrenoceptor Binding Affinity
| Parameter | S-Propafenone | R-Propafenone | Reference |
| Eudismic Ratio (S/R) for Beta-Adrenoceptor Binding Inhibition | 54 | 1 | [2] |
| Affinity for Human Lymphocyte β2-adrenoceptor (Ki) | 7.2 +/- 2.9 nM | 571 +/- 141 nM | [4] |
Experimental Protocols
Human Electrophysiology Study
-
Objective: To determine the stereoselective electrophysiological effects of intravenously administered (S)- and (R)-propafenone hydrochloride in patients with supraventricular tachycardia.[10]
-
Methodology: Twelve patients with supraventricular tachycardia underwent electrophysiological measurements before and during drug therapy. (S)- and (R)-propafenone were administered intravenously. Electrophysiological parameters including AH interval, AV nodal Wenckebach cycle length, AV nodal effective refractory period, HV interval, atrial effective refractory period, and ventricular effective refractory period were measured.[10]
Langendorff-Perfused Guinea Pig Heart Study
-
Objective: To compare the effects of (R)- and (S)-propafenone on cardiac conduction and refractoriness.[2]
-
Methodology: Spontaneously beating guinea pig hearts were perfused using the Langendorff technique. His bundle electrograms were recorded to measure atrioventricular conduction. The maximal rate of pacing with 1:1 atrioventricular and intraventricular conduction was determined for both the atrial and ventricular myocardium. Both (R)- and this compound were administered at a concentration of 3 x 10-6 mol/L.[2]
Beta-Adrenoceptor Binding Assay
-
Objective: To determine the stereoselective binding affinity of propafenone enantiomers to beta-adrenoceptors.[2][4]
-
Methodology:
-
Study 1: A sarcolemma-enriched cardiac membrane preparation was used for beta-adrenoceptor-binding inhibition experiments with (S)-(125I)iodocyanopindolol.[2]
-
Study 2: Human lymphocyte β2-adrenoceptors were used to determine the affinity of the enantiomers, with the inhibition constant (Ki) being calculated.[4]
-
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by the propafenone enantiomers and a typical experimental workflow for assessing their electrophysiological effects.
Caption: Differential effects of S- and R-propafenone on key cardiac ion channels and receptors.
Caption: A generalized workflow for ex vivo electrophysiological studies of propafenone enantiomers.
References
- 1. Propafenone | C21H27NO3 | CID 4932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Different stereoselective effects of (R)- and this compound: clinical pharmacologic, electrophysiologic, and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. ahajournals.org [ahajournals.org]
- 5. An enantiomer-enantiomer interaction of (S)- and (R)-propafenone modifies the effect of racemic drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cardiac Ca2+ release channels (RyR2) determines efficacy of class I antiarrhythmic drugs in catecholaminergic polymorphic ventricular tachycardia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Mechanistic Clinical Trial using (R) versus this compound to Test RyR2 Inhibition for the Prevention of Atrial Fibrillation Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potassium channel blocking properties of propafenone in rabbit atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propafenone blocks ATP-sensitive K+ channels in rabbit atrial and ventricular cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Are there stereoselective electrophysiologic effects of intravenously administered (S)- or (R)-propafenone hydrochloride in patients with supraventricular tachycardia? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (S)-Propafenone Dose-Response Dynamics in Cardiac Ion Channel Modulation
This guide provides a detailed comparison of (S)-Propafenone with other prominent antiarrhythmic agents, focusing on their dose-response relationships in modulating key cardiac ion channels. The information herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's pharmacological profile.
Comparative Dose-Response Data
The following table summarizes the half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki) values for this compound and selected alternative antiarrhythmic drugs against their primary molecular targets. These values are critical for comparing the potency of these agents.
| Drug | Target | Potency (IC50/Ki) | Drug Class |
| This compound | β1-adrenergic receptor | Ki: 32 nM[1] | Class Ic, Class II |
| β2-adrenergic receptor | Ki: 77 nM[1] | ||
| Cardiac Sodium Channel (Nav1.5) | Potency similar to (R)-enantiomer; significant channel modulation at 10 µM[2] | ||
| Flecainide (B1672765) | Cardiac Sodium Channel (hNav1.5) | IC50: 7.4 µM - 10.7 µM[3][4][5] | Class Ic |
| Amiodarone (B1667116) | Cardiac Sodium Channel | IC50: 1.8 µM - 3.6 µM[6][7][8][9] | Class III (with I, II, IV) |
| Sotalol (B1662669) | β1-adrenergic receptor | Ki: ~794 nM[10] | Class II, Class III |
| β2-adrenergic receptor | Ki: ~126 nM[10] |
Note: IC50 and Ki values can vary based on experimental conditions. The data presented are for comparative purposes.
Mechanism of Action and Stereoselectivity of Propafenone
Propafenone is a Class Ic antiarrhythmic agent that functions primarily by blocking the fast inward sodium current in cardiac muscle cells, thereby reducing the excitability of these cells.[11][12] Propafenone is administered as a racemic mixture of its (S) and (R) enantiomers. While both enantiomers exhibit equivalent potency in blocking sodium channels, the (S)-enantiomer is a significantly more potent β-adrenergic blocker.[13] This dual mechanism of action, combining Class Ic and Class II properties, is a distinguishing feature of propafenone.[14]
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams were generated using Graphviz (DOT language).
Experimental Protocols
The determination of dose-response curves and IC50 values for antiarrhythmic drugs is typically performed using in vitro electrophysiological techniques. The whole-cell patch-clamp method is a gold standard for this purpose.[15]
Objective: To determine the concentration-dependent inhibitory effect of a test compound (e.g., this compound) on a specific cardiac ion channel (e.g., Nav1.5).
Materials:
-
A stable cell line expressing the human cardiac sodium channel (hNav1.5), such as HEK293 cells.[16]
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Extracellular and intracellular recording solutions with appropriate ionic compositions.
-
Test compound stock solution and a perfusion system for drug application.
Methodology:
-
Cell Preparation: Cultured cells expressing the ion channel of interest are dissociated and plated onto glass coverslips for recording.
-
Pipette Fabrication: Glass micropipettes are pulled and fire-polished to have a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Gigaohm Seal Formation: A micropipette is brought into contact with a cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.
-
Whole-Cell Configuration: The membrane patch within the pipette tip is ruptured by applying a brief pulse of suction, allowing electrical access to the entire cell.
-
Baseline Recording: The cell is voltage-clamped at a holding potential (e.g., -120 mV for Nav1.5) to keep the channels in a closed state. A voltage protocol, such as a step depolarization (e.g., to -10 mV), is applied to elicit an ionic current, which is recorded as the baseline.[16][17]
-
Compound Application: The test compound is applied to the cell via a perfusion system, starting with the lowest concentration. The cell is exposed to each concentration until a steady-state effect is observed (typically 2-5 minutes).[17]
-
Dose-Response Data Collection: The voltage protocol is applied at each compound concentration, and the resulting current is recorded. This is repeated for a range of concentrations to generate a dose-response curve.
-
Data Analysis: The peak current amplitude at each concentration is measured and normalized to the baseline current. The normalized data are then plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
This standardized protocol allows for the reproducible and accurate determination of the potency of antiarrhythmic compounds on their molecular targets, providing essential data for comparative analysis.[18][19][20]
References
- 1. Propafenone interacts stereoselectively with beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective interactions of (R)- and this compound with the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Amiodarone: biochemical evidence for binding to a receptor for class I drugs associated with the rat cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atrial selectivity in Na+channel blockade by acute amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sotalol [drugcentral.org]
- 11. Propafenone HCl (SA-79) | Sodium Channel inhibitor | class 1C anti-arrhythmic drug| CAS 34183-22-7 | SA-79; SA79; Rytmonorm; Pronon; Arythmol; Baxarytmon; Cuxafenon; Fenoprain | InvivoChem [invivochem.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. axxam.com [axxam.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Reliable identification of cardiac conduction abnormalities in drug discovery using automated patch clamp II: Best practices for Nav1.5 peak current in a high throughput screening environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Basic cardiac electrophysiology and mechanisms of antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
